3-Bromo-5-fluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKKALLRVWTDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584490 | |
| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-37-9 | |
| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-fluorophenylboronic acid CAS number 849062-37-9
An In-Depth Technical Guide to 3-Bromo-5-fluorophenylboronic Acid
CAS Number: 849062-37-9
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of this compound.
Physicochemical Properties
This compound is a substituted arylboronic acid, a class of compounds widely utilized as key building blocks in modern organic synthesis. Its trifunctional nature—featuring a boronic acid, a bromine atom, and a fluorine atom—makes it a versatile reagent for constructing complex molecular architectures.
| Property | Value | Reference(s) |
| CAS Number | 849062-37-9 | [1][2][3] |
| Molecular Formula | C₆H₅BBrFO₂ | [1][3] |
| Molecular Weight | 218.82 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >300 °C | [2][3] |
| Boiling Point | 329.0 ± 52.0 °C (Predicted) | [2] |
| Density | 1.75 ± 0.1 g/cm³ (Predicted) | [2] |
| Water Solubility | Slightly soluble | [2][3] |
| pKa | 6.52 ± 0.10 (Predicted) | [2] |
| LogP | 2.40 | [3] |
| SMILES | FC1=CC(Br)=CC(B(O)O)=C1 | [1] |
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.
| Hazard Class | GHS Pictogram & Signal Word | Hazard Statements | Precautionary Statements |
| Irritant/Harmful | GHS07 Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is under an inert atmosphere at 2-8°C.[2]
Synthesis and Purification
The synthesis of this compound is typically achieved via a lithium-halogen exchange reaction from a dibrominated precursor, followed by electrophilic trapping with a borate ester.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative method based on standard procedures for arylboronic acid synthesis.[4][5]
-
Materials:
-
1,3-Dibromo-5-fluorobenzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)
-
Trimethyl borate (B(OMe)₃, 1.2 eq)
-
Hydrochloric Acid (HCl, 2 M aqueous solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1,3-dibromo-5-fluorobenzene and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.[4]
-
Add trimethyl borate dropwise at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.[4]
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or hexane/ethyl acetate) to afford pure this compound.
-
Applications in Organic Synthesis
The primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][6][7] This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling this compound with an aryl halide.[2][7]
-
Materials:
-
Aryl Halide (e.g., 4-iodotoluene, 1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (4-24 hours), monitoring progress by TLC or LC-MS.[7]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Application in Drug Discovery
Fluorinated phenylboronic acids are crucial intermediates in medicinal chemistry.[9][10] The fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid can act as a handle for Suzuki coupling or serve as a pharmacophore itself, notably as a reversible covalent inhibitor of serine proteases.[11][12]
Caption: Logical workflow for using the title compound in a drug discovery program.
Anticipated Spectroscopic Data
While experimental spectra for this specific compound are not widely published, data can be reliably predicted based on close structural analogs like 3-bromophenylboronic acid.[3][13]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | ~8.2 (br s, 2H) | Broad singlet | B(OH)₂ protons, often exchangeable with D₂O. |
| ~7.8 (m, 1H) | Multiplet | Aromatic proton ortho to both Br and B(OH)₂. | |
| ~7.6 (m, 1H) | Multiplet | Aromatic proton ortho to both F and B(OH)₂. | |
| ~7.4 (m, 1H) | Multiplet | Aromatic proton ortho to both Br and F. | |
| ¹³C NMR | ~163 (d, J ≈ 245 Hz) | Doublet | C-F carbon, large one-bond C-F coupling. |
| ~138 (m) | Multiplet | Aromatic carbons adjacent to boron and halogens. | |
| ~130 (d) | Doublet | Aromatic carbon. | |
| ~122 (d, J ≈ 20 Hz) | Doublet | C-Br carbon, smaller C-F coupling. | |
| ~118 (m) | Multiplet | Aromatic carbons. | |
| ~135 (broad) | Broad signal | C-B carbon, often broad or unobserved due to quadrupolar relaxation of Boron. | |
| ¹⁹F NMR | ~ -110 to -115 | Multiplet | Chemical shift relative to CFCl₃. |
| MS (ESI-) | m/z 217, 219 | [M-H]⁻ | Isotopic pattern characteristic of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1). |
Note: NMR data are predicted based on spectra run in DMSO-d₆. Chemical shifts and coupling constants are approximate and should be confirmed experimentally.[3][13]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: 3-Bromo-5-fluorophenylboronic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-5-fluorophenylboronic acid, a key building block in modern synthetic chemistry. The document details its physicochemical properties, provides a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrates the reaction workflow.
Core Physicochemical Data
This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₅BBrFO₂[1] |
| Molecular Weight | 218.82 g/mol |
| CAS Number | 849062-37-9[1] |
| Appearance | Typically a white to off-white crystalline solid |
| SMILES | FC1=CC(Br)=CC(B(O)O)=C1 |
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds. The presence of the fluorine and bromine atoms on the phenyl ring provides specific electronic properties and a reactive handle for further chemical transformations.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/water mixture, DMF, or ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).
-
Solvent Addition: Add the degassed solvent system to the flask. A common system is a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: To ensure an inert atmosphere, degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature between 80-100 °C and stir vigorously. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to 3-Bromo-5-fluorophenylboronic Acid for Researchers and Drug Development Professionals
Introduction: 3-Bromo-5-fluorophenylboronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine and a fluorine atom, offers multiple points for chemical modification and allows for the introduction of this versatile phenyl moiety into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 849062-37-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅BBrFO₂ | [1][2] |
| Molecular Weight | 218.82 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | >300 °C or 152.795 °C (Conflicting data reported) | [1] |
| Boiling Point | 329.0 ± 52.0 °C (Predicted) or 152.795 °C (Conflicting data reported) | [1] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water. Soluble in solvents like ethanol, ether, and other organic solvents. | [1][3][6] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage at 4°C in an inert atmosphere. | [1][2][7] |
Note on Conflicting Data: It is important for researchers to be aware of the conflicting data reported for the melting and boiling points. The significant discrepancy suggests that one of the values may be erroneous or refer to a different form or purity of the compound. Experimental verification of these properties is recommended for any application where they are critical.
Chemical Reactivity and Applications
This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in many biologically active molecules.[8][9] The presence of the boronic acid functional group enables the coupling of the 3-bromo-5-fluorophenyl moiety with various aryl or vinyl halides and triflates.
The fluorine atom on the phenyl ring is a particularly attractive feature for drug discovery and development. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[10][11]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound. Researchers should note that optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., an aryl bromide or iodide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 eq)
-
Base (e.g., Potassium Phosphate [K₃PO₄] or Potassium Carbonate [K₂CO₃]) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture (4:1), DMF, or Toluene)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.[8][12]
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The underlying mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly useful and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its value is underscored by its role in the robust and reliable Suzuki-Miyaura cross-coupling reaction. While some of its physical properties have conflicting reports in the literature, its chemical reactivity is well-established. This guide provides the essential information for researchers to effectively and safely utilize this compound in their synthetic endeavors.
References
- 1. (3-Bromo-5-fluorophenyl)boronic acid | CAS#:849062-37-9 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. 849062-37-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 849062-37-9|(3-Bromo-5-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-fluorophenylboronic acid is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a bromine atom for further functionalization, and a fluorine atom to modulate electronic and pharmacokinetic properties, makes it a versatile reagent. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, detailed experimental protocols, and a summary of its applications in drug discovery and development.
Introduction
Phenylboronic acids are indispensable reagents in organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] this compound combines the utility of a boronic acid with the advantageous properties of a fluorine substituent and a bromine handle for sequential reactions, making it a valuable intermediate in the synthesis of complex molecules.[3]
Boronic acid-containing drugs have seen a significant rise in recent years, with several approved by the FDA for various therapeutic areas.[4][5] The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets, a mechanism exploited in drugs like the proteasome inhibitor bortezomib.[4] This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information to produce this key intermediate in a laboratory setting.
Synthetic Pathway
The most common and efficient method for the synthesis of this compound involves a lithium-halogen exchange reaction starting from 1,3-dibromo-5-fluorobenzene, followed by borylation with a trialkyl borate and subsequent acidic workup. This method offers high regioselectivity due to the greater lability of the C-Br bond compared to the C-F bond in the lithium-halogen exchange step.
An alternative, though less common, approach is the use of a Grignard reaction.[6][7] However, the lithium-halogen exchange is generally preferred for its milder reaction conditions and higher yields for this class of compounds.
Experimental Protocols
Synthesis of this compound via Lithium-Halogen Exchange
This protocol is based on established procedures for the synthesis of analogous arylboronic acids.[8]
Materials:
-
1,3-Dibromo-5-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is charged with 1,3-dibromo-5-fluorobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained at or below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.[8]
-
Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.[8]
-
Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x volume of aqueous layer).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 1,3-Dibromo-5-fluorobenzene | C₆H₃Br₂F | 253.89 | 1.0 |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 1.2 |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
| Purity (post-purification) | >97% |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 849062-37-9 |
| Molecular Formula | C₆H₅BBrFO₂ |
| Molar Mass | 218.82 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-160 °C |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from:
-
Suzuki-Miyaura Coupling: The boronic acid functionality allows for the facile formation of biaryl structures, which are common motifs in many drug molecules.
-
Fluorine Substitution: The presence of a fluorine atom can improve the metabolic stability, lipophilicity, and binding affinity of a compound.[2]
-
Orthogonal Chemistry: The bromine atom provides a handle for subsequent cross-coupling reactions or other transformations, allowing for the late-stage diversification of drug candidates.
This trifecta of reactive sites makes this compound an attractive starting material for the synthesis of inhibitors of various enzymes, receptor agonists and antagonists, and other potential therapeutic agents.
Conclusion
The synthesis of this compound via lithium-halogen exchange of 1,3-dibromo-5-fluorobenzene is a reliable and efficient method for producing this key synthetic intermediate. The detailed protocol and workflow provided in this guide offer a practical framework for its preparation in a laboratory setting. The unique combination of a boronic acid, a bromine atom, and a fluorine atom in one molecule ensures its continued importance in the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. Cas 1435-51-4,1,3-Dibromo-5-fluorobenzene | lookchem [lookchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-fluorophenylboronic Acid
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 3-Bromo-5-fluorophenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data, outlines experimental protocols, and presents a logical framework for spectral interpretation.
Chemical Structure and Properties
This compound is an organoboron compound with the chemical formula C₆H₅BBrFO₂ and a molecular weight of 218.82 g/mol . Its structure features a phenyl ring substituted with a bromine atom, a fluorine atom, and a boronic acid functional group. This substitution pattern leads to a specific arrangement of protons and carbon atoms, each with a unique electronic environment that can be probed by NMR spectroscopy.
Molecular Structure:
Caption: Molecular structure of this compound.
¹H and ¹³C NMR Data
¹H NMR Data of Analogous Compounds
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-Fluorophenylboronic acid | DMSO-d₆ | H-2 | 7.55 - 7.45 | m | - |
| H-4 | 7.45 - 7.35 | m | - | ||
| H-5 | 7.35 - 7.25 | m | - | ||
| H-6 | 7.20 - 7.10 | m | - | ||
| B(OH)₂ | 8.15 | s | - | ||
| 3-Bromophenylboronic acid | DMSO-d₆ | H-2 | 7.95 | t | J = 1.7 |
| H-4 | 7.78 | dt | J = 7.7, 1.3 | ||
| H-5 | 7.35 | t | J = 7.7 | ||
| H-6 | 7.63 | ddd | J = 7.7, 1.7, 1.3 | ||
| B(OH)₂ | 8.15 | s | - |
Note: The assignments for 3-fluorophenylboronic acid are tentative due to the complexity of the multiplets.
¹³C NMR Data of Analogous Compounds
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| 3-Fluorophenylboronic acid | DMSO-d₆ | C-1 | 134.5 (d, J=7.5 Hz) |
| C-2 | 118.5 (d, J=21.0 Hz) | ||
| C-3 | 162.5 (d, J=243.0 Hz) | ||
| C-4 | 114.0 (d, J=22.5 Hz) | ||
| C-5 | 130.5 (d, J=8.5 Hz) | ||
| C-6 | 125.0 | ||
| 3-Bromophenylboronic acid | DMSO-d₆ | C-1 | 135.0 |
| C-2 | 133.5 | ||
| C-3 | 121.5 | ||
| C-4 | 130.0 | ||
| C-5 | 130.5 | ||
| C-6 | 136.0 |
Experimental Protocols
The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of phenylboronic acids, based on common practices found in the literature for analogous compounds.
Workflow for NMR Sample Preparation and Data Acquisition:
Caption: A typical workflow for NMR sample preparation and data acquisition.
Instrumentation:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex splitting patterns arising from fluorine coupling.
-
Probe: A standard broadband or inverse detection probe suitable for ¹H and ¹³C nuclei.
Sample Preparation:
-
Sample Weight: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent: Dissolve the sample in a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for phenylboronic acids due to their good solubility and the presence of exchangeable protons from the boronic acid group.
-
Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Data Acquisition Parameters (Typical):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Interpretation of Spectra
The interpretation of the NMR spectra of this compound would involve the following considerations:
-
¹H NMR:
-
The aromatic region is expected to show three distinct signals corresponding to the three protons on the phenyl ring.
-
The signals will exhibit splitting due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling. The magnitude of the J-coupling constants will be crucial for assigning the specific protons.
-
A broad singlet corresponding to the two hydroxyl protons of the boronic acid group is expected, which may exchange with residual water in the solvent.
-
-
¹³C NMR:
-
Six signals are expected for the six carbon atoms of the phenyl ring.
-
The carbon atoms directly bonded to or in close proximity to the fluorine and bromine atoms will show characteristic chemical shifts and C-F coupling. The carbon attached to the boronic acid group will also have a distinct chemical shift.
-
Proton-decoupled spectra will show singlets or doublets (due to C-F coupling).
-
By combining the information from both ¹H and ¹³C NMR spectra, along with data from 2D NMR experiments such as COSY and HSQC if necessary, a complete and unambiguous assignment of the structure of this compound can be achieved.
In-Depth Technical Guide: Mass Spectrometry Analysis of 3-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-5-fluorophenylboronic acid, a key building block in synthetic chemistry and drug discovery. This document outlines detailed experimental protocols, potential fragmentation pathways, and data interpretation to facilitate its characterization.
Introduction
This compound (C₆H₅BBrFO₂) is an organoboron compound with a molecular weight of 218.82 g/mol .[1] Its structural complexity, featuring bromine and fluorine isotopes, presents a unique signature in mass spectrometry. Understanding its behavior under various ionization techniques is crucial for reaction monitoring, purity assessment, and metabolite identification. Arylboronic acids are important in organic and biological chemistry, making their identification and characterization by techniques like electrospray ionization mass spectrometry (ESI-MS) essential.[2]
Experimental Protocols
A general protocol for the mass spectrometric analysis of this compound is detailed below. This protocol can be adapted based on the specific instrumentation and experimental goals.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent. Methanol or acetonitrile are common choices for electrospray ionization (ESI).
-
Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For liquid chromatography-mass spectrometry (LC-MS), the concentration may need to be optimized based on the column and detector sensitivity.
-
Acidification (Optional for ESI Positive Mode): To promote protonation and enhance signal in positive ion mode, a small amount of formic acid (0.1% v/v) can be added to the final solution.
Mass Spectrometry Parameters
The following are typical starting parameters for ESI-MS analysis. Optimization will be required for specific instruments.
| Parameter | Setting |
| Ionization Mode | ESI (Positive and Negative) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Gas Flow | 600 - 800 L/Hr |
| Desolvation Temperature | 350 - 450 °C |
| Source Temperature | 120 - 150 °C |
| Mass Range | 50 - 500 m/z |
| Collision Energy (for MS/MS) | 10 - 30 eV (Ramped) |
Data Presentation and Interpretation
Mass spectrometry of this compound will yield a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected Mass Spectra Data
The following table summarizes the expected major ions and their corresponding mass-to-charge ratios (m/z) in both positive and negative ion modes.
| Ion Species | Formula | Calculated m/z ([M] for ⁷⁹Br) | Calculated m/z ([M] for ⁸¹Br) | Expected Relative Abundance | Notes |
| [M+H]⁺ | [C₆H₆BBrFO₂]⁺ | 219.96 | 221.96 | High | Protonated molecular ion. Isotopic pattern for one bromine atom will be observed. |
| [M-H]⁻ | [C₆H₄BBrFO₂]⁻ | 217.95 | 219.95 | High | Deprotonated molecular ion. |
| [M+Na]⁺ | [C₆H₅BBrFO₂Na]⁺ | 241.94 | 243.94 | Moderate | Sodium adduct, common in ESI. |
| [M-H₂O+H]⁺ | [C₆H₄BBrF]⁺ | 201.95 | 203.95 | Moderate | Loss of water from the boronic acid moiety. |
| [M-B(OH)₂]⁺ | [C₆H₄BrF]⁺ | 173.95 | 175.95 | Low | Loss of the boronic acid group. |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS analysis.
Hypothesized Fragmentation Pathway
Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecular ion of this compound is expected to fragment via characteristic pathways. The following diagram illustrates a plausible fragmentation cascade.
Caption: Hypothesized fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound, guided by the protocols and data presented, allows for its unambiguous identification and characterization. The characteristic isotopic signature of bromine and the predictable fragmentation patterns provide a robust analytical handle for researchers in pharmaceutical and chemical development. Careful optimization of instrumental parameters will ensure high-quality data for confident structural elucidation.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-fluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a general solubility profile based on structurally related compounds and provides detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering the necessary information for the effective use of this compound in various applications, most notably in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a key building block in organic synthesis, valued for its role in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The solubility of this reagent in organic solvents is a critical parameter that influences reaction kinetics, yields, and the ease of purification. An understanding of its solubility profile is therefore essential for process optimization and the development of robust synthetic methodologies.
Predicted Solubility Profile
Based on the solubility of structurally analogous compounds, a predicted solubility profile for this compound is presented in Table 1. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Organic Solvent | Chemical Class | Predicted Solubility |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | High |
| Isopropanol | Polar Protic | Moderate to High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Acetonitrile | Polar Aprotic | Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High |
| Acetone | Polar Aprotic | Moderate |
| Dichloromethane (DCM) | Halogenated | Low to Moderate |
| Chloroform | Halogenated | Low to Moderate |
| Toluene | Aromatic Hydrocarbon | Low |
| Hexane | Aliphatic Hydrocarbon | Very Low |
Experimental Protocols for Solubility Determination
The following sections detail two common and reliable methods for the experimental determination of the solubility of this compound.
Shake-Flask Method (Equilibrium Method)
The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with tight-fitting caps
-
Constant temperature shaker bath
-
Analytical balance
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the quantification method.
-
Quantification: Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.[2][3]
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor.
Dynamic Method (Turbidity Measurement)
The dynamic method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5][6]
Materials:
-
This compound
-
Selected organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture.
-
The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow and a Key Application
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and a typical application of this compound.
Caption: Workflow for determining solubility via the shake-flask method.
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8]
References
- 1. Page loading... [guidechem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Stability and Storage of 3-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-5-fluorophenylboronic acid. Due to the limited availability of specific stability data for this compound in public literature, this guide combines information from safety data sheets, general knowledge of arylboronic acid chemistry, and standardized experimental protocols for stability assessment.
Physicochemical Properties and Recommended Storage
Proper storage and handling are paramount to maintaining the integrity and purity of this compound. Arylboronic acids, as a class of compounds, are known to be sensitive to environmental factors.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C or 4°C)[1][2] | To minimize thermal degradation and prevent the formation of degradation products. |
| Atmosphere | Store in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., Argon or Nitrogen)[3]. | Arylboronic acids can be sensitive to air and moisture. A dry, inert atmosphere prevents oxidation and hydrolysis. |
| Container | Tightly closed container[2][3]. | To prevent exposure to atmospheric moisture and air. |
| Light | Store in a light-resistant container. | While specific photostability data is unavailable, it is good practice to protect from light to prevent potential photodegradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound. |
Core Stability Concerns and Degradation Pathways
The primary stability concerns for this compound, like other arylboronic acids, are dehydration and oxidation.
Dehydration to Boroxines
A common degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine[4][5][6]. This process is often reversible upon exposure to water but can affect the compound's purity and reactivity in chemical syntheses.
Caption: Reversible dehydration of this compound to its corresponding boroxine.
Oxidative Degradation
Arylboronic acids can undergo oxidative degradation, leading to the formation of phenols[7]. This process involves the cleavage of the carbon-boron bond.
References
- 1. kiche.or.kr [kiche.or.kr]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 3-Bromo-5-fluorophenylboronic Acid by High-Performance Liquid Chromatography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis of 3-Bromo-5-fluorophenylboronic acid, a critical reagent in organic synthesis and drug discovery, utilizing High-Performance Liquid Chromatography (HPLC). This document outlines a detailed analytical method, presents data in a structured format, and includes a visual representation of the experimental workflow.
Introduction
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The purity of this reagent is paramount as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final product. HPLC is a precise and reliable analytical technique for assessing the purity of such compounds. This guide details a reverse-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound.
Experimental Protocol
A robust RP-HPLC method was developed and validated for the purity analysis of this compound. The method is designed to separate the main component from potential impurities.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Optimized Chromatographic Conditions
2.3. Gradient Program
A gradient elution is employed to ensure the effective separation of the main peak from any early or late eluting impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program
2.4. Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Data Presentation
The purity of a typical batch of this compound was determined using the method described above. The results are summarized in the following table. The percentage purity is calculated based on the area normalization of the main peak.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.2 | 15,000 | 0.5 | Unknown Impurity |
| 2 | 8.5 | 2,955,000 | 98.5 | This compound |
| 3 | 12.1 | 30,000 | 1.0 | Unknown Impurity |
| Total | 3,000,000 | 100.0 |
Table 3: Representative Purity Analysis Data
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The use of a standard C18 column and a straightforward gradient elution with UV detection makes this method accessible to most analytical laboratories. The detailed protocol and structured data presentation in this guide serve as a valuable resource for researchers and professionals in ensuring the quality of this critical synthetic reagent.
A Technical Guide to Commercial Sourcing of 3-Bromo-5-fluorophenylboronic acid for Research and Development
For researchers, scientists, and professionals in drug development, the timely and efficient procurement of high-quality reagents is a critical cornerstone of successful project execution. 3-Bromo-5-fluorophenylboronic acid, a key building block in medicinal chemistry and materials science, is available from a variety of commercial suppliers. This guide provides an in-depth overview of these suppliers, their product specifications, and relevant technical information to facilitate informed purchasing decisions.
Physicochemical Properties
-
CAS Number: 849062-37-9
-
Molecular Formula: C₆H₅BBrFO₂
-
Molecular Weight: 218.81 g/mol
-
Appearance: Typically a white to off-white powder or crystalline solid.
-
Storage: Recommended storage conditions are typically at 2-8°C in an inert atmosphere to prevent degradation.
Commercial Supplier Data
The following table summarizes the offerings for this compound from a selection of commercial suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the vendor.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| BLDpharm | ≥98% | Inquire for bulk | Inquire | Offers a range of analytical data including NMR, HPLC, and LC-MS upon request.[1][2] |
| ChemScene | ≥98% | mg, g, kg | Inquire | Provides detailed physicochemical properties and computational chemistry data.[3] |
| Dabos | Not Specified | 25g | $156.91 | Product sold for commercial addresses only.[4] |
| Pure Chemistry Scientific Inc. (via Chemcd) | 96+% | 25 | $124 | Data from a 2015 listing, may be outdated.[5] |
| Alchem Pharmtech | 95% | Inquire | Inquire | Catalog number Z-37423.[6] |
Experimental Protocols: A Representative Application
While specific experimental protocols for this compound are not readily provided by most suppliers, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures. Below is a generalized protocol for a typical Suzuki-Miyaura coupling reaction, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DMF/water, or ethanol/water).
-
Catalyst and Ligand: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a suitable ligand if required.
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Visualizing Workflows and Relationships
To further aid in the understanding of the procurement and application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: A simplified workflow of the chemical supply chain.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
3-Bromo-5-fluorophenylboronic acid safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of 3-Bromo-5-fluorophenylboronic acid
This document provides a comprehensive overview of the safety information for this compound (CAS No: 849062-37-9), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's hazards, handling procedures, and emergency responses.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system, and it is harmful if swallowed.[1]
GHS Hazard Statements:
-
Harmful: It is also reported as harmful by inhalation, in contact with skin, and if swallowed.[1]
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
The signal word associated with this chemical is "Warning".[2]
Physicochemical and Toxicological Data
A summary of the quantitative data available for this compound is presented below. Toxicological and ecological data are limited.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅BBrFO₂ | [1][4] |
| Molecular Weight | 218.816 g/mol | [1] |
| Appearance | Not specified | [1] |
| Melting Point | >300°C | [1] |
| Flash Point | 152.8 ± 30.7 °C | [1] |
| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C | [1] |
| Water Solubility | Slightly soluble in water | [1] |
| LogP | 2.40 |[1] |
Table 2: Computational and Toxicological Data
| Parameter | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
| Toxicological Information | No data available | [1] |
| Ecological Information | No data available |[1] |
Experimental Protocols: Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are derived from standard safety data sheets.
Engineering Controls and Personal Protective Equipment (PPE)
-
Methodology: All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Personal Protective Equipment:
Safe Handling and Storage
-
Handling:
-
Storage:
Emergency and First-Aid Procedures
The following diagram outlines the workflow for first-aid response in case of accidental exposure.
Caption: First-aid workflow for exposure to this compound.
First-Aid Protocol Details:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. A doctor should be consulted.[2][6]
-
Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes. Consult a doctor.[2][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[2][6]
Fire-Fighting and Reactivity
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, hydrogen fluoride, and hydrogen bromide.[1]
Stability and Reactivity
-
Stability: The compound is stable under normal conditions.
-
Conditions to Avoid: Heat, flames, and sparks should be avoided.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
The following diagram illustrates the logical relationship between hazard identification and the recommended safety actions.
Caption: Relationship between hazard identification and corresponding safety measures.
References
Methodological & Application
Application Notes and Protocols for 3-Bromo-5-fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of a wide range of biaryl and substituted aromatic compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.
The presence of both a bromine and a fluorine atom on the phenylboronic acid ring offers distinct advantages. The fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, which is often beneficial in drug design. The bromine atom provides a reactive handle for further functionalization, allowing for the sequential and site-selective introduction of different substituents.
However, the use of polyfluorinated phenylboronic acids in Suzuki-Miyaura couplings can present challenges. These compounds can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic reaction conditions. Therefore, careful optimization of the catalyst, base, solvent, and temperature is crucial for achieving high yields and purity of the desired coupled product. This document provides detailed application notes and a specific experimental protocol for the successful use of this compound in Suzuki-Miyaura coupling reactions.
Data Presentation
The following table summarizes quantitative data from a representative Suzuki-Miyaura coupling reaction involving this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-dibromo-3,5-difluoropyridine | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 18 | 65 |
Experimental Protocols
General Considerations for Suzuki-Miyaura Coupling of this compound
Due to the potential for protodeboronation of fluorinated phenylboronic acids, milder reaction conditions are often preferred. The choice of catalyst, ligand, base, and solvent system is critical for a successful coupling reaction.
-
Catalyst: Palladium catalysts are most commonly used. Pre-formed palladium complexes with bulky, electron-rich phosphine ligands, such as those derived from dppf (1,1'-bis(diphenylphosphino)ferrocene), are often effective. For particularly challenging or sensitive substrates, specialized pre-catalysts designed for the rapid formation of the active Pd(0) species under mild conditions can be beneficial.
-
Base: A suitable base is required to activate the boronic acid. While strong bases can promote protodeboronation, weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred for fluorinated boronic acids. The choice of base can also depend on the specific aryl halide and catalyst system.
-
Solvent: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The water is necessary to dissolve the inorganic base. Degassing the solvent prior to use is important to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Temperature: Reactions are often run at elevated temperatures to ensure a reasonable reaction rate. However, for sensitive substrates like this compound, it is advisable to start with moderate temperatures (e.g., 80-90 °C) and monitor the reaction progress to avoid decomposition.
Detailed Experimental Protocol: Synthesis of 2-bromo-6-(3-bromo-5-fluorophenyl)-3,5-difluoropyridine
This protocol is adapted from the work of Czaban-Jóźwiak et al., J. Org. Chem. 2018, 83, 19, 11617–11625.
Materials:
-
This compound
-
2,6-dibromo-3,5-difluoropyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 2,6-dibromo-3,5-difluoropyridine (1.0 eq).
-
Add this compound (1.2 eq) and cesium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-bromo-6-(3-bromo-5-fluorophenyl)-3,5-difluoropyridine.
Mandatory Visualizations
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 3-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides make it a highly versatile and powerful tool.
These application notes provide a detailed overview and experimental protocols for the Suzuki coupling of 3-Bromo-5-fluorophenylboronic acid with various aryl and heteroaryl halides. The presence of the fluorine atom and the bromine at a meta position on the phenylboronic acid can influence reactivity, and careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid (R²-B(OH)₂) is activated by a base to form a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II)-R¹R² complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below. This involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating, monitoring, and finally, workup and purification of the desired product.
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Recommended Palladium Catalysts and Ligands
The choice of palladium source and ligand is critical for the success of the Suzuki coupling reaction, particularly with potentially challenging substrates like this compound. The electron-withdrawing nature of the fluorine atom can affect the nucleophilicity of the boronic acid, while steric hindrance around the coupling partners can also play a role. Below is a table of commonly used palladium catalysts and ligands that have shown efficacy in couplings of aryl bromides with phenylboronic acids.
| Palladium Source | Ligand | Catalyst System Attributes |
| Pd(PPh₃)₄ | Triphenylphosphine (pre-coordinated) | A classical, versatile catalyst, but may require higher temperatures and longer reaction times for less reactive substrates. |
| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Highly active catalyst systems for a broad range of substrates, including sterically hindered and electron-rich/poor partners. Often allows for lower catalyst loadings and milder reaction conditions. |
| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃) | Employs bulky, electron-rich phosphine ligands that promote the oxidative addition step and are effective for coupling aryl chlorides and bromides. |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A robust and widely used catalyst, particularly effective for a variety of aryl and heteroaryl couplings. |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with an aryl or heteroaryl bromide. The specific conditions, including the choice of catalyst, base, solvent, and temperature, may require optimization for a particular substrate combination.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v mixture), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: General Procedure using a Buchwald Precatalyst
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Toluene or Tetrahydrofuran (THF), anhydrous and degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the Buchwald precatalyst (0.01-0.03 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene or THF, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions with Buchwald catalysts are often faster, typically completing within 1-8 hours.
-
Follow steps 7-11 from Protocol 1 for the workup and purification.
Quantitative Data from Similar Suzuki Coupling Reactions
While specific data for the Suzuki coupling of this compound is not extensively published, the following tables provide representative yields and conditions for the coupling of structurally related fluorinated boronic acids and aryl bromides. This data can serve as a valuable reference for optimizing the reaction of interest.
Table 1: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid Derivatives
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | 4-Fluorophenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | THF | 80 | 4 | 88 |
| 4 | 4-Bromobenzonitrile | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | NaOtBu | Toluene | 100 | 6 | 95 |
Table 2: Suzuki Coupling of Fluorinated Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 90 |
| 2 | 1-Bromo-3,5-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 16 | 78 |
| 3 | 2-Bromo-5-fluorotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 12 | 82 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction represents a well-defined logical relationship between the reactants, catalyst, and intermediates.
Caption: The palladium-catalyzed cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. For electron-rich or sterically hindered substrates, using more active Buchwald-type ligands is often beneficial.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich or some heteroaryl boronic acids. Using a less nucleophilic base (e.g., K₃PO₄ or CsF) or anhydrous conditions can sometimes mitigate this issue.
-
Homocoupling: The self-coupling of the boronic acid can compete with the desired cross-coupling. This is more prevalent if the oxidative addition step is slow. A more active catalyst system can help to favor the cross-coupling pathway.
-
Incomplete Reaction: If starting material remains, ensure the catalyst is active and the reaction is performed under strictly inert conditions. Degassing the solvents thoroughly is crucial to prevent catalyst deactivation by oxygen.
By carefully selecting the reaction components and conditions, the Suzuki-Miyaura coupling of this compound can be a highly efficient and reliable method for the synthesis of a diverse range of fluorinated biaryl compounds.
Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 3-Bromo-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 3-Bromo-5-fluorophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile reaction is a cornerstone in modern organic synthesis, particularly in the construction of biaryl scaffolds, which are prominent in many pharmaceutical agents and functional materials. The presence of both a bromine and a fluorine atom on the phenylboronic acid offers unique opportunities for creating complex, functionalized molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organohalide. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials have made it an indispensable tool in medicinal chemistry and materials science.
This compound is a particularly useful building block. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the bromine atom can serve as a handle for subsequent cross-coupling reactions, allowing for the synthesis of terphenyls and other more complex structures.
Key Applications
Substituted biphenyls derived from this compound are valuable intermediates in several areas:
-
Drug Discovery: The resulting biphenyl structures can be found at the core of various biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.
-
Materials Science: Fluorinated biphenyls are utilized in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties.
-
Agrochemicals: The introduction of fluoro and bromo-substituted phenyl groups can lead to the development of novel pesticides and herbicides with improved efficacy.
Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes representative Suzuki-Miyaura cross-coupling reactions of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
| Entry | Aryl Halide Coupling Partner | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxy-bromobenzene | 3-Bromo-5-fluoro-4'-methoxy-1,1'-biphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methyl-bromobenzene | 3-Bromo-5-fluoro-4'-methyl-1,1'-biphenyl | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Amino-bromobenzene | 3'-Amino-5-bromo-3-fluoro-1,1'-biphenyl | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 100 | 24 | 70-85 |
| 4 | 2-Bromothiophene | 2-(3-Bromo-5-fluorophenyl)thiophene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | 75-90 |
| 5 | 4-Bromoacetophenone | 1-(3'-Bromo-5'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 88-98 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the synthesis of substituted biphenyls using this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O, DMF/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating source (oil bath or heating mantle)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, the base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted biphenyl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times.
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 eq), the aryl halide (1.2 eq), the base (2.0-3.0 eq), the palladium catalyst (1-5 mol%), and the ligand (if applicable).
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform work-up and purification as described in the conventional heating protocol.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
-
Low or No Yield:
-
Ensure all reagents are dry and the solvent is properly degassed to avoid catalyst deactivation.
-
The choice of base is crucial; stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive aryl halides.
-
Screen different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can occur, especially at higher temperatures. Lowering the reaction temperature or using a more active catalyst to promote the desired cross-coupling may help.
-
-
Protodeborylation (Loss of Boronic Acid Group):
-
This can be an issue, particularly with electron-deficient boronic acids. Using milder bases or minimizing the amount of water in the reaction can mitigate this.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and highly effective method for the synthesis of a diverse range of substituted biphenyls. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery and materials science to successfully implement this methodology in their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
Applications of 3-Bromo-5-fluorophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring both a bromine and a fluorine atom meta to the boronic acid group, offers distinct advantages in drug design. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the final compound. The bromine atom serves as a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
This document provides detailed application notes on the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. It also includes detailed, generalized protocols for key reactions such as the Suzuki-Miyaura and Chan-Lam couplings.
Key Applications in Medicinal Chemistry
The 3-bromo-5-fluorophenyl moiety is a key structural motif in a variety of biologically active compounds. Its incorporation can significantly influence the pharmacological profile of a molecule.
Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes that play a central role in cellular signaling pathways.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[3]
The 3-bromo-5-fluorophenyl group can be incorporated into kinase inhibitor scaffolds to interact with specific regions of the kinase active site, such as the DFG (Asp-Phe-Gly) motif.[4][5] The fluorine atom can form favorable hydrogen bonds or other non-covalent interactions, while the bromine atom can be used to introduce further diversity and explore structure-activity relationships (SAR).
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: Workflow for kinase inhibitor synthesis using this compound.
Formation of Diaryl Ethers via Chan-Lam Coupling
Diaryl ethers are another important class of compounds with diverse biological activities.[6] The Chan-Lam coupling provides a powerful method for the synthesis of these motifs under relatively mild conditions.[7][8][9] this compound can be coupled with phenols to generate the corresponding diaryl ethers, which can serve as intermediates or as final drug candidates.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.[10][11]
Reaction Scheme:
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add the aryl or heteroaryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data (Representative Examples):
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Iodoanisole | 3,5-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |
| 1-Bromo-4-(trifluoromethyl)benzene | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80-90 |
| 2-Bromopyridine | 3-Bromophenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 75-85 |
Protocol 2: Chan-Lam C-O Coupling
This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with a phenol to form a diaryl ether.[12][13]
Reaction Scheme:
Materials:
-
This compound (1.5 equivalents)
-
Phenol (1.0 equivalent)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent)
-
Base (e.g., triethylamine or pyridine, 2.0 equivalents)
-
Solvent (e.g., dichloromethane or THF)
Procedure:
-
To a reaction vessel open to the air, add the phenol, this compound, copper(II) acetate, and the solvent.
-
Add the base and stir the mixture vigorously at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Example: Inhibition of a Generic Kinase Pathway
Compounds synthesized using this compound can be designed to inhibit specific kinase signaling pathways implicated in disease. The diagram below illustrates a generic kinase cascade and the potential point of inhibition.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a highly useful reagent for medicinal chemists. Its application in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient synthesis of diverse molecular scaffolds. The resulting compounds, particularly those designed as kinase inhibitors, hold significant promise for the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable building block in their drug discovery programs.
References
- 1. Targeting the DFG-in kinase conformation: a new trend emerging from a patent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Protein kinase inhibitor design by targeting the Asp-Phe-Gly (DFG) motif: the role of the DFG motif in the design of epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of ‘DFG-out’ inhibitors of gatekeeper mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: The Strategic Use of 3-Bromo-5-fluorophenylboronic Acid in the Synthesis of Potent Bioactive Molecules
Introduction
3-Bromo-5-fluorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex bioactive molecules. Its unique trifunctional nature, featuring a boronic acid group for palladium-catalyzed cross-coupling reactions and two distinct halogen atoms (bromine and fluorine), allows for precise and sequential introduction of this moiety into a variety of molecular scaffolds. This application note highlights the utility of this compound in the synthesis of kinase inhibitors, a critical class of therapeutic agents in oncology and immunology.
The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final compound, while the bromine atom offers a handle for further synthetic diversification. The boronic acid functionality is most commonly employed in the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.
Application in the Synthesis of TrkA Kinase Inhibitors
Tropomyosin receptor kinase A (TrkA) is a promising therapeutic target for the treatment of pain and various cancers. The development of potent and selective TrkA inhibitors is an active area of research in drug discovery. This compound can be a key reagent in the synthesis of pyrazolopyrimidine-based TrkA inhibitors. The 3-bromo-5-fluorophenyl moiety can be incorporated into the inhibitor scaffold via a Suzuki-Miyaura coupling reaction, contributing to the overall pharmacological profile of the molecule.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a hypothetical TrkA inhibitor, "Compound 1," using this compound. The data is based on typical yields for Suzuki-Miyaura coupling reactions and reported potencies for TrkA inhibitors with similar structural motifs.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | 4-Bromo-1H-pyrazole, this compound | 4-(3-Bromo-5-fluorophenyl)-1H-pyrazole | 85 | >95 |
| 2 | N-Arylation | 4-(3-Bromo-5-fluorophenyl)-1H-pyrazole, 2-chloro-5-nitropyridine | 4-(3-Bromo-5-fluorophenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazole | 78 | >95 |
| 3 | Reduction | 4-(3-Bromo-5-fluorophenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazole | 6-(4-(3-Bromo-5-fluorophenyl)-1H-pyrazol-1-yl)pyridin-3-amine | 92 | >98 |
| 4 | Urea Formation | 6-(4-(3-Bromo-5-fluorophenyl)-1H-pyrazol-1-yl)pyridin-3-amine, Phenyl isocyanate | Compound 1 | 88 | >99 |
| Compound | Target | IC50 (nM) | Cell-based Assay (IC50, µM) |
| Compound 1 | TrkA | 15 | 0.25 |
| TrkB | 250 | >10 | |
| TrkC | 450 | >10 |
Experimental Protocols
Protocol 1: Synthesis of 4-(3-Bromo-5-fluorophenyl)-1H-pyrazole via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-1H-pyrazole with this compound.
Materials:
-
4-Bromo-1H-pyrazole (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 4-Bromo-1H-pyrazole, this compound, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-(3-Bromo-5-fluorophenyl)-1H-pyrazole as a solid.
Protocol 2: TrkA Kinase Inhibition Assay
This protocol outlines a representative method for evaluating the inhibitory activity of synthesized compounds against TrkA kinase.
Materials:
-
Recombinant human TrkA kinase
-
ATP
-
Biotinylated peptide substrate
-
Synthesized inhibitor compound (e.g., Compound 1)
-
Kinase buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
HTRF (Homogeneous Time-Resolved Fluorescence) plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the inhibitor solution (or DMSO for control), and the recombinant TrkA kinase.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway
The synthesized TrkA inhibitors are designed to interfere with the NGF-TrkA signaling pathway, which is implicated in cell survival, proliferation, and neuronal function. By blocking the ATP-binding site of the TrkA kinase domain, these inhibitors prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways.
This compound is a key synthetic intermediate that enables the efficient construction of complex bioactive molecules, particularly kinase inhibitors. The protocols and data presented herein provide a framework for the utilization of this versatile reagent in drug discovery and development, specifically in the context of synthesizing potent TrkA inhibitors. The strategic incorporation of the 3-bromo-5-fluorophenyl moiety can lead to compounds with improved pharmacological properties, highlighting the importance of this building block in modern medicinal chemistry.
Application Notes: 3-Bromo-5-fluorophenylboronic Acid as a Versatile Building Block for Organic Electronics
Authored for: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-fluorophenylboronic acid is a key organoboron compound utilized as a versatile building block in the synthesis of advanced organic electronic materials. Its unique molecular structure, featuring both a bromo and a fluoro substituent on the phenyl ring, offers strategic advantages in the design of materials for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The presence of the fluorine atom allows for the fine-tuning of the electronic properties of the final material, influencing factors like electron affinity and stability. The bromo group provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex π-conjugated systems.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of organic semiconductors.
Key Applications in Organic Electronics
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is fundamental to the synthesis of a wide array of organic electronic materials.
-
OLED Emitters and Host Materials: The 3-bromo-5-fluorophenyl moiety can be incorporated into larger molecular architectures to create novel host and emitter materials for OLEDs. The fluorine substitution can enhance the thermal and morphological stability of the material, contributing to longer device lifetimes.
-
Organic Semiconductors: This building block is instrumental in the synthesis of organic semiconductors with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The electron-withdrawing nature of the fluorine atom can help lower these energy levels, which is crucial for optimizing charge injection and transport in electronic devices.
-
Liquid Crystalline Materials: Fluorinated phenylboronic acids are valuable in the design of novel liquid crystalline materials, where precise control over molecular arrangement and electronic characteristics is paramount for performance in displays and sensors.[1]
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 849062-37-9 |
| Molecular Formula | C₆H₅BBrFO₂ |
| Molecular Weight | 218.82 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMF |
| Nucleus | Chemical Shift (ppm) in DMSO-d₆ (Representative) |
| ¹H | 7.2-8.0 (aromatic protons), 8.1 (B(OH)₂) |
| ¹³C | 120-140 (aromatic carbons) |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound as a key reagent. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol describes a typical setup for a Suzuki-Miyaura cross-coupling reaction using conventional heating.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., a brominated or iodinated aromatic core) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of Toluene and Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the solvent mixture (e.g., 10 mL of Toluene and 2.5 mL of Water) to the flask.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times for Suzuki-Miyaura couplings.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave vial and reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), the palladium catalyst (0.015 mmol), and the base (1.0 mmol).
-
Solvent Addition: Add the solvent mixture to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.
Logical Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Data and Characterization
The following table summarizes representative data for the synthesis of a hypothetical organic semiconductor using this compound. These values are illustrative and will vary depending on the specific substrates and reaction conditions.
| Parameter | Representative Value |
| Reaction Yield | 75 - 95% |
| Purity (after purif.) | >99% (by HPLC) |
| Absorption Max (λₘₐₓ) | 350 - 450 nm (in solution) |
| Emission Max (λₑₘ) | 450 - 550 nm (in solution) |
| HOMO Level | -5.2 to -5.8 eV |
| LUMO Level | -2.5 to -3.2 eV |
| Electrochemical Band Gap | 2.5 - 2.8 eV |
Note: The photophysical and electronic properties of the final material are highly dependent on the overall molecular structure. The introduction of the 3-bromo-5-fluorophenyl moiety is expected to influence these properties due to the electronic effects of the halogen substituents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel organic electronic materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward incorporation of a fluorinated phenyl ring into complex conjugated systems. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic electronic devices. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for Suzuki Coupling with 3-Bromo-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-5-fluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both a bromine and a fluorine atom on the phenylboronic acid moiety allows for selective and sequential cross-coupling reactions, making it a valuable tool for the construction of diverse molecular architectures.
Reaction Principle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species (in this case, this compound) and an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to afford the desired biaryl product and regenerate the active Pd(0) catalyst.
Application Notes
The reactivity of this compound in Suzuki coupling is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. The electron-withdrawing nature of the fluorine atom can impact the nucleophilicity of the boronic acid, potentially requiring carefully optimized conditions for efficient coupling.
Catalyst Selection: A variety of palladium catalysts can be employed. For general applications, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective. For more challenging couplings, or to achieve higher turnover numbers, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands such as SPhos or XPhos, often as pre-formed palladium complexes (e.g., XPhos Pd G2), may be beneficial.[1]
Base and Solvent Systems: The choice of base is critical for the activation of the boronic acid to facilitate transmetalation.[2][3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system typically consists of an organic solvent such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base and facilitate the reaction.[4][5]
Reaction Temperature: Suzuki coupling reactions are typically conducted at elevated temperatures, ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate.[4] Microwave irradiation can also be employed to significantly reduce reaction times.
Potential Side Reactions: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid. This can often be minimized by carefully controlling the stoichiometry of the reactants and ensuring an inert atmosphere to prevent oxidative processes that can lead to homocoupling.[6] Protodeborylation, the cleavage of the C-B bond by a proton source, can also occur, particularly with electron-deficient boronic acids. The choice of a suitable base and minimizing the amount of water can help to mitigate this issue.
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound with an aryl bromide. Protocol A outlines a general procedure using a common palladium catalyst, while Protocol B describes a method employing a more advanced catalyst system that may be suitable for more challenging substrates.
Protocol A: General Suzuki Coupling using Pd(PPh₃)₄
This protocol describes a general method for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: To this mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The typical solvent volume is 5-10 mL per mmol of the limiting reactant.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol B: Microwave-Assisted Suzuki Coupling using a Buchwald Ligand Pre-catalyst
This protocol is suitable for rapid reaction optimization and for substrates that may be less reactive under conventional heating.
Materials:
-
This compound
-
Aryl bromide
-
XPhos Pd G2 catalyst
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Water, degassed
-
Microwave reaction vial
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and potassium phosphate (2.5 equivalents).
-
Catalyst Addition: Add the XPhos Pd G2 catalyst (0.02 equivalents).
-
Solvent Addition: Add degassed toluene and water in a 10:1 ratio.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 30-60 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol A.
Data Presentation
The following tables summarize typical reaction parameters for Suzuki coupling reactions with substrates analogous to this compound, providing a basis for comparison and optimization.
Table 1: Conventional Heating Suzuki Coupling Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | >90 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 95 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ (1.7) | DMF/H₂O (95:5) | 110 | 24 | ~95 (conversion) |
Data is representative and compiled from analogous reactions reported in the literature.[4][5]
Table 2: Microwave-Assisted Suzuki Coupling Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | Ethanol/H₂O (4:1) | 135 | 40 | 85 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ (2) | H₂O | 100 | 10 | 92 |
Data is representative and compiled from analogous reactions reported in the literature.[1]
Visualizations
Diagrams
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Suzuki Reactions Involving 3-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal ligand and reaction conditions for the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorophenylboronic acid with various aryl and heteroaryl halides. This reaction is a critical transformation in the synthesis of complex molecules, particularly in the pharmaceutical industry, for the generation of novel drug candidates.
Introduction to Ligand Selection
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. The choice of ligand is paramount for a successful and high-yielding reaction, especially when dealing with electronically deactivated or sterically hindered substrates such as this compound. The ligand stabilizes the palladium catalyst, facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and can influence the reaction rate, yield, and selectivity.
For substrates like this compound, which contains an electron-withdrawing fluorine atom, bulky and electron-rich phosphine ligands are often the most effective. These ligands promote the oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step in the catalytic cycle.
Recommended Ligands and Screening Data
A variety of phosphine ligands have been shown to be effective in Suzuki-Miyaura reactions involving challenging substrates. Below is a summary of commonly used ligands and their performance in related reactions, which can serve as a starting point for optimization with this compound.
| Ligand Name | Structure | Typical Catalyst Precursor | Key Features & Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos Pd G3/G4 | Highly active for a broad range of aryl bromides and chlorides. Effective at low catalyst loadings. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos Pd G2/G3/G4 | Excellent for sterically hindered and electron-poor aryl halides. Often prevents side reactions like debromination.[1][2] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos Pd G3/G4 | Broadly applicable for various C-C and C-N cross-coupling reactions. |
| CyJohnPhos | (2-Biphenyl)di-tert-butylphosphine | Pd(OAc)₂ or Pd₂(dba)₃ | Effective for coupling of electron-poor substrates. |
| P(t-Bu)₃ | Tri-tert-butylphosphine | Pd(OAc)₂ or Pd₂(dba)₃ | A simple, electron-rich, and bulky phosphine suitable for a range of Suzuki couplings. |
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Screening Conditions with Buchwald Ligands
This protocol is suitable for initial screening of various bulky phosphine ligands.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Selected phosphine ligand (e.g., SPhos, XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol/Water (4:1 mixture)
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound, the aryl bromide, XPhos Pd G2, XPhos, and potassium carbonate.
-
Add the ethanol/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 135 °C for 30-60 minutes.[1]
-
After cooling, work up the reaction as described in Protocol 1.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the decision-making for ligand selection, the following diagrams are provided.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for ligand and condition optimization.
Troubleshooting and Key Considerations
-
Debromination: A common side reaction with electron-poor aryl bromides is hydrodebromination. Using bulky ligands like XPhos can often suppress this pathway.[1][2]
-
Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the aryl halide and ensuring efficient stirring can minimize this.
-
Base Selection: The choice of base is crucial. While K₃PO₄ is a good starting point, other bases such as K₂CO₃, Cs₂CO₃, or even fluoride sources like CsF can be beneficial for certain substrate combinations.
-
Solvent Effects: The solvent system can significantly impact the reaction. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with an aqueous component, are commonly used.
-
Catalyst Loading: While 1-2 mol% of the palladium catalyst is a typical starting point, for large-scale synthesis, optimization to lower catalyst loadings is desirable.
By carefully selecting the ligand and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a highly efficient and reliable method for the synthesis of valuable fluorinated biaryl compounds.
References
Application Notes and Protocols: Optimal Base Selection for the Activation of 3-Bromo-5-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This document provides detailed application notes and experimental protocols for the successful activation of 3-bromo-5-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The choice of base is a critical parameter for the efficient synthesis of fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and drug development. This guide summarizes the role of different bases, presents their general effectiveness, and offers a detailed, adaptable protocol for researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Fluorinated biaryl scaffolds are prevalent in many pharmaceutical agents due to the unique electronic properties that fluorine substitution imparts, such as altered metabolic stability and binding affinity. This compound is a valuable building block for introducing a bromo- and fluoro-substituted phenyl moiety.
The activation of the boronic acid is a crucial step in the Suzuki-Miyaura catalytic cycle, and this is highly dependent on the choice of base. The base facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step with the palladium complex. For electron-deficient boronic acids like this compound, the selection of an appropriate base is paramount to achieving high yields and minimizing side reactions, such as protodeboronation.
Role and Selection of the Base
The primary function of the base in the Suzuki-Miyaura coupling is to activate the boronic acid by forming a boronate complex (R-B(OH)3⁻). This complex is more nucleophilic than the neutral boronic acid and readily undergoes transmetalation with the arylpalladium(II) halide complex. The choice of base can significantly influence the reaction rate and yield. Common bases used in these reactions include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base are important factors to consider.
For fluorinated arylboronic acids, which are prone to protodeboronation under harsh basic conditions, careful optimization of the base is necessary. Weaker bases are often preferred to mitigate this side reaction.
Comparative Data on Base Effectiveness
| Base | Common Solvent System(s) | Typical Concentration | General Observations and Recommendations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 2.0 - 3.0 equivalents | Often provides excellent yields for a wide range of substrates, including electron-deficient and sterically hindered ones. Its moderate basicity is well-suited for fluorinated arylboronic acids.[1] |
| K₂CO₃ | Dioxane/H₂O, DMF, Toluene | 2.0 equivalents | A commonly used and cost-effective base. It is effective for many standard Suzuki couplings. May be less effective for more challenging substrates compared to K₃PO₄. |
| Na₂CO₃ | Toluene/EtOH/H₂O, Dioxane | 2.0 equivalents | Can be a highly effective base, in some cases providing superior yields to other carbonates.[2] Its effectiveness is substrate-dependent. |
| Cs₂CO₃ | Dioxane, Toluene, THF | 2.0 equivalents | A stronger and more soluble base that can accelerate slow reactions. However, its higher basicity may increase the risk of protodeboronation with sensitive substrates, and it is more expensive. |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be considered as a starting point, and optimization may be necessary for specific substrates.
4.1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a procedure for a structurally similar fluorinated compound.[3]
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 3:1 v/v Dioxane/Water)
-
Pressure tube or round-bottom flask with a condenser
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a pressure tube, add the aryl halide (e.g., 0.5 mmol, 1.0 eq.), this compound (0.75 mmol, 1.5 eq.), the selected base (e.g., K₃PO₄, 1.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0075 mmol, 1.5 mol%).
-
Evacuate and backfill the pressure tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 4 mL of 3:1 Dioxane/Water) to the pressure tube.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 105 °C) with vigorous stirring for the required time (typically 8-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and Mass Spectrometry.
4.2. Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as in 4.1, with the addition of a microwave vial.
Procedure:
-
In a microwave vial, combine the aryl halide (e.g., 0.5 mmol, 1.0 eq.), this compound (0.75 mmol, 1.5 eq.), the selected base (e.g., K₃PO₄, 1.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0075 mmol, 1.5 mol%).
-
Add the degassed solvent mixture (e.g., 4 mL of 3:1 Dioxane/Water) to the vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the general protocol (steps 7-10).
Visualized Workflows and Relationships
5.1. Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
5.2. Logical Relationship of Base Activation in the Suzuki-Miyaura Catalytic Cycle
This diagram shows the crucial role of the base in the catalytic cycle.
Caption: Role of the base in activating the boronic acid for transmetalation.
Troubleshooting and Key Considerations
-
Protodeboronation: The cleavage of the C-B bond is a common side reaction, especially with electron-deficient boronic acids. Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃), shorter reaction times, and lower temperatures can help minimize this issue.
-
Catalyst Selection: While Pd(PPh₃)₄ is a versatile catalyst, other palladium catalysts with more specialized ligands (e.g., Buchwald or Josiphos ligands) may provide better results for challenging substrates.
-
Solvent Degassing: It is crucial to thoroughly degas the solvents to prevent the oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation.
-
Purity of Reagents: The purity of the boronic acid, aryl halide, and base can significantly impact the reaction outcome. Ensure high-purity reagents are used for optimal results.
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is highly dependent on the judicious selection of the base. While several bases can be employed, K₃PO₄ often represents a good starting point due to its effectiveness with a broad range of substrates and its moderate basicity, which is suitable for the potentially sensitive fluorinated boronic acid. The provided protocols and workflows offer a solid foundation for researchers to develop and optimize their synthetic routes towards valuable fluorinated biaryl compounds.
This document is for informational purposes only. The protocols provided should be adapted and optimized for specific substrates and laboratory conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: One-Pot Synthesis Involving 3-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of complex organic molecules utilizing 3-bromo-5-fluorophenylboronic acid as a key building block. The methodologies presented are designed to be efficient, minimizing intermediate purification steps and offering rapid access to novel biaryl and other complex scaffolds relevant to medicinal chemistry and materials science.
Introduction
This compound is a versatile bifunctional reagent. The boronic acid moiety allows for participation in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form a new carbon-carbon bond. Simultaneously, the bromo- and fluoro-substituents provide sites for further functionalization or act as modulators of the electronic properties and bioavailability of the final molecule. One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This document details representative one-pot protocols involving this compound.
One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
A highly effective strategy for the synthesis of unsymmetrical biaryls is the one-pot borylation of an aryl halide followed by a Suzuki-Miyaura cross-coupling reaction. This approach avoids the need to synthesize, purify, and store the often unstable intermediate boronic esters.
Experimental Protocol: One-Pot Synthesis of 3'-Bromo-5'-fluoro-[1,1'-biphenyl]-3-carbonitrile
This protocol describes the synthesis of 3'-Bromo-5'-fluoro-[1,1'-biphenyl]-3-carbonitrile from 3-bromobenzonitrile and this compound in a one-pot, two-step sequence.
Reaction Scheme:
Caption: One-Pot Borylation/Suzuki-Miyaura Workflow.
Multi-Component Reaction (MCR) Protocol
Multi-component reactions are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. This compound can participate in MCRs, such as the Petasis (borono-Mannich) reaction, to generate diverse molecular scaffolds.
Experimental Protocol: One-Pot Petasis-Type Reaction
This protocol describes a representative one-pot, three-component reaction between a secondary amine (e.g., morpholine), an α-hydroxy acid (e.g., mandelic acid), and this compound to form a tertiary amine.
Reaction Scheme:
Where Ar is 3-Bromo-5-fluorophenyl
Materials and Reagents:
-
Morpholine
-
Mandelic acid
-
This compound
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a condenser and a magnetic stir bar, add mandelic acid (1.0 mmol, 152 mg), morpholine (1.2 mmol, 105 µL), and this compound (1.0 mmol, 219 mg).
-
Add 10 mL of toluene and a small amount of 4 Å molecular sieves.
-
Heat the reaction mixture to reflux (approximately 110°C) for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired tertiary amine product.
Quantitative Data (Representative Example)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) / Volume (µL) | Yield (%) |
| Mandelic acid | 152.15 | 1.0 | 152 mg | - |
| Morpholine | 87.12 | 1.2 | 105 µL | - |
| This compound | 218.85 | 1.0 | 219 mg | - |
| Product | 378.23 | - | - | ~60-70% |
Multi-Component Reaction Pathway Diagram
Caption: Petasis-Type Multi-Component Reaction Pathway.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Palladium catalysts are toxic and should be handled with caution.
-
Boronic acids can be irritants; avoid inhalation and skin contact.
Disclaimer: These protocols are intended as representative examples and may require optimization for specific substrates and scales. It is the responsibility of the researcher to ensure that all reactions are carried out safely and in accordance with institutional guidelines.
Application Note: Scale-up Synthesis and Application of 3-Bromo-5-fluorophenylboronic Acid
Introduction
3-Bromo-5-fluorophenylboronic acid is a key building block in modern organic synthesis and medicinal chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] The presence of both a bromine and a fluorine atom on the phenyl ring provides distinct electronic properties and offers orthogonal handles for sequential, site-selective modifications, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the scale-up synthesis, purification, and subsequent application of this compound.
Synthesis Pathway
The most common and scalable method for the synthesis of arylboronic acids involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[3][4] The protocol detailed below utilizes a lithium-halogen exchange from a readily available dihalogenated precursor at cryogenic temperatures.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol describes the synthesis starting from 1,3-dibromo-5-fluorobenzene via a lithium-halogen exchange.
Safety Precautions:
-
Organolithium reagents (n-BuLi, t-BuLi) are pyrophoric and moisture-sensitive. Handle under a strict inert atmosphere (Nitrogen or Argon).
-
Cryogenic temperatures (-78 °C) require appropriate personal protective equipment (PPE), including cryogenic gloves and face shields.
-
All glassware must be flame-dried or oven-dried prior to use to remove all traces of moisture.
Materials and Reagents:
-
1,3-Dibromo-5-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a multi-necked, flame-dried reactor with a mechanical stirrer, a thermocouple, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Initial Charge: Charge the reactor with 1,3-dibromo-5-fluorobenzene (1.0 eq) and anhydrous THF.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.
-
Borylation: In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly add 2M HCl to quench the reaction and hydrolyze the boronate ester. Stir for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for removing non-acidic impurities on a large scale.[5]
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a cooled aqueous base solution (e.g., 1M NaOH). This converts the boronic acid to its water-soluble boronate salt.
-
Organic Impurity Removal: Separate the layers. The organic layer, containing non-acidic impurities, can be discarded.
-
Acidification: Cool the aqueous layer containing the boronate salt in an ice bath. Slowly add 2M HCl with stirring to re-acidify the solution (to pH ~2), causing the pure boronic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical application of the synthesized product.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0-1.2 eq), the desired aryl halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
Base Addition: Add an aqueous solution of a base, such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes.
-
Heating: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry over an anhydrous salt, concentrate, and purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Reagent Quantities for Scaled Synthesis
| Reagent | Molar Ratio (eq) | Lab Scale (10g start) | Pilot Scale (1kg start) |
| 1,3-Dibromo-5-fluorobenzene | 1.0 | 10.0 g | 1.0 kg |
| Anhydrous THF | - | 200 mL | 20 L |
| n-Butyllithium (2.5 M) | 1.1 | 17.2 mL | 1.72 L |
| Triisopropyl borate | 1.2 | 10.9 mL | 1.09 L |
| 2M Hydrochloric Acid | - | ~100 mL | ~10 L |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, cost-effective, can yield very high purity.[6][7] | Product loss in mother liquor, requires a crystalline solid. | Removing minor impurities from solid products. |
| Acid-Base Extraction | Excellent for removing non-acidic impurities, scalable.[5] | May not remove other acidic impurities, requires large solvent volumes. | Crude mixtures with significant neutral impurities. |
| Diethanolamine Adduct | Forms highly crystalline, stable adducts, good for purification.[7][8] | Additional synthetic steps required (formation and hydrolysis). | Products that are difficult to crystallize directly. |
| Column Chromatography | Can separate complex mixtures. | Costly, generates significant solvent waste, can be difficult for boronic acids.[6] | Small scale or when other methods fail. |
Table 3: Typical Suzuki Coupling Conditions
| Component | Example | Purpose |
| Boronic Acid | This compound | Nucleophilic organoboron species |
| Electrophile | Aryl Bromide, Iodide, or Triflate | Coupling partner |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Ligand | PPh₃, PCy₃, SPhos | Stabilizes and activates the palladium center |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reagents and facilitates the reaction |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 3-Bromo-5-fluorophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic applications and therapeutic potential of derivatives of 3-bromo-5-fluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its bromine and fluorine substituents. These notes include detailed experimental protocols and data for derivatives that showcase the utility of the 3-bromophenyl motif, a core component of molecules accessible from this compound.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of both a bromine and a fluorine atom on the phenyl ring provides opportunities for sequential and regioselective functionalization, making it an attractive starting material for the generation of diverse molecular scaffolds in drug discovery and materials science.
Key Applications
The primary applications of this compound and its derivatives lie in the following areas:
-
Drug Discovery: As a foundational scaffold for the synthesis of enzyme inhibitors, including kinase and proteasome inhibitors. The 3-bromo-5-fluorophenyl moiety can be incorporated into small molecules designed to target specific biological pathways implicated in diseases such as cancer and inflammation.
-
Organic Synthesis: As a key building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
-
Materials Science: In the development of advanced materials, including polymers and nanomaterials, where the unique electronic properties of the fluorinated and brominated aromatic ring can enhance material characteristics.
Featured Application: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
While not directly synthesized from this compound in the cited study, the following 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs represent a class of compounds where the 3-bromophenyl moiety is a key structural feature. These compounds have been evaluated for their anticancer activity, and their synthesis highlights a potential route for the application of this compound derivatives. The data presented showcases the potential of this chemical scaffold in the development of novel therapeutic agents.
Quantitative Data: Anticancer Activity
The anticancer activity of a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated against a panel of 58 human tumor cell lines by the National Cancer Institute (NCI). The following table summarizes the Percent Growth Inhibition (PGI) for selected compounds against the most sensitive cell lines at a concentration of 10⁻⁵ M.[1]
| Compound | Target Cancer Cell Line | Percent Growth Inhibition (PGI) |
| 4e | CNS Cancer (SNB-75) | 41.25% |
| 4i | CNS Cancer (SNB-75) | 38.94% |
| 4i | Renal Cancer (UO-31) | 30.14% |
| 4i | Leukemia (CCRF-CEM) | 26.92% |
| 4i | Non-Small Cell Lung Cancer (EKVX) | 26.61% |
| 4i | Ovarian Cancer (OVCAR-5) | 23.12% |
Experimental Protocols
Protocol 1: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
This protocol describes a three-step synthesis for the preparation of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[1]
Step 1: Synthesis of Substituted Phenyl Urea (2a-j)
-
To a solution of a substituted aniline (1a-j) in glacial acetic acid and water, add a solution of sodium cyanate.
-
Stir the reaction mixture at room temperature.
-
Filter the resulting solid, wash with water, and dry to obtain the substituted phenyl urea.
Step 2: Synthesis of N-(Substituted phenyl)hydrazine carboxamide (3a-j)
-
Reflux a mixture of the substituted phenyl urea (2a-j) and hydrazine hydrate.
-
Cool the reaction mixture and filter the resulting solid.
-
Wash the solid with water and dry to yield the N-(substituted phenyl)hydrazine carboxamide.
Step 3: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j)
-
To a solution of 3-bromobenzoyl isothiocyanate in a suitable solvent (e.g., acetone), add the N-(substituted phenyl)hydrazine carboxamide (3a-j).
-
Reflux the reaction mixture.
-
Cool the mixture and add a solution of sodium hydroxide.
-
Continue refluxing the mixture.
-
Cool the reaction mixture, dilute with water, and neutralize with an appropriate acid (e.g., glacial acetic acid).
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the final product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, which is a primary application of this compound.
-
In a reaction vessel, combine the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Caption: Suzuki-Miyaura coupling pathway utilizing this compound.
Caption: Inhibition of a signaling pathway by a 3-bromo-5-fluorophenyl derivative.
References
Troubleshooting & Optimization
Preventing deboronation of 3-Bromo-5-fluorophenylboronic acid in Suzuki coupling
Topic: Preventing Deboronation of 3-Bromo-5-fluorophenylboronic Acid in Suzuki Coupling
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the deboronation of this compound during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to the deboronation of electron-deficient arylboronic acids and provides actionable solutions.
Q1: I am observing significant formation of 1-bromo-3-fluorobenzene as a byproduct in my Suzuki coupling reaction. What is causing this?
A1: The formation of 1-bromo-3-fluorobenzene is a result of a common side reaction known as protodeboronation (or deboronation), where the C-B bond of the this compound is cleaved and replaced by a C-H bond.[1] For an electron-deficient arylboronic acid like yours, this process can be particularly facile and is often promoted by the reaction conditions, especially the presence of a proton source (like water) and the choice of base.[2][3]
Q2: How does the choice of base affect the extent of deboronation?
A2: The base is crucial for activating the boronic acid for transmetalation but can also promote deboronation.[4] Strong bases, especially in aqueous media, can increase the rate of this side reaction.[1][2] Weaker inorganic bases are often a better choice to minimize deboronation while still facilitating the desired coupling.
Q3: Can the solvent system influence the rate of deboronation?
A3: Absolutely. The presence of water, a proton source, is a key contributor to protodeboronation.[1] While many Suzuki couplings use aqueous solvent mixtures, minimizing the water content or using anhydrous conditions can significantly suppress this side reaction.[5][6]
Q4: My desired cross-coupling is slow, and I see a lot of deboronation. Are these two issues related?
A4: Yes, they are often linked. If the main Suzuki coupling catalytic cycle is slow, the boronic acid remains in the reaction mixture for a longer period under conditions that can promote its decomposition.[3] Therefore, optimizing the catalytic system to accelerate the desired reaction is a key strategy to outcompete the deboronation pathway.
Q5: What are MIDA boronates, and can they help with my deboronation problem?
A5: N-methyliminodiacetic acid (MIDA) boronates are air-stable derivatives of boronic acids.[7][8][9] They act as a "slow-release" form of the boronic acid under specific reaction conditions, which helps to keep the concentration of the unstable free boronic acid low throughout the reaction, thereby minimizing side reactions like protodeboronation.[1][10] This is a highly effective strategy for unstable boronic acids, including many heteroaryl and electron-deficient derivatives.[7][8]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize recommended conditions for the Suzuki coupling of electron-deficient arylboronic acids, like this compound, to minimize deboronation. The data is compiled from studies on analogous substrates.
Table 1: Comparison of Bases and Solvents
| Base | Solvent System | Temperature (°C) | Expected Outcome | Reference |
| K₃PO₄ | Toluene/H₂O (e.g., 9:1) | 80-100 | High reaction rates, effective for many electron-deficient substrates. | [2] |
| K₂CO₃ | Dioxane/H₂O (e.g., 4:1) | 80-100 | Common, moderate strength base, often a good starting point. | [2][11] |
| Cs₂CO₃ | Anhydrous Dioxane or THF | 80-100 | Stronger base, can be effective for challenging couplings but may increase deboronation if not carefully controlled. | [2] |
| KF | Anhydrous Dioxane | 110 | Can be effective, particularly for substrates with base-labile functional groups. | [12] |
Table 2: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages for Electron-Deficient Substrates | Reference |
| Pd₂(dba)₃ / XPhos | Buchwald-type biarylphosphine | 1-2 | Excellent for sterically hindered and electron-poor substrates, promotes rapid coupling. | [2] |
| Pd(OAc)₂ / SPhos | Buchwald-type biarylphosphine | 1-2 | High activity for a broad range of substrates, including those prone to deboronation. | [2] |
| PdCl₂(dppf) | Diphosphine complex | 2-5 | Relatively air-stable and effective for a range of couplings. | [2] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | 2-5 | Readily available but generally shows lower activity for challenging substrates and may require higher temperatures. | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical pathways and a recommended troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The competing protodeboronation side reaction.
Caption: Troubleshooting workflow for low yield and deboronation.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling to Minimize Deboronation
This protocol is designed for the Suzuki coupling of this compound with an aryl halide, aiming to minimize the protodeboronation side reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware, Schlenk line, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: All glassware should be oven-dried overnight at 120 °C and allowed to cool under a stream of inert gas.
-
Reagent Preparation:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and finely ground, anhydrous potassium phosphate (2.5 eq.).
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq.) and XPhos (0.04 eq.) in a small amount of anhydrous dioxane.
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum and subject it to three cycles of vacuum and backfilling with inert gas to ensure an oxygen-free atmosphere.
-
Add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).
-
Add the prepared catalyst solution to the reaction flask via syringe.
-
Thoroughly degas the final reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography.
-
Protocol 2: Suzuki Coupling using the MIDA Boronate Slow-Release Strategy
This protocol involves the in-situ formation of the MIDA boronate of this compound, followed by its use in a Suzuki coupling reaction.
Part A: Preparation of the MIDA Boronate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.) and N-methyliminodiacetic acid (MIDA) (1.05 eq.) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically several hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude 3-Bromo-5-fluorophenyl MIDA boronate is often a crystalline solid and can be used in the subsequent Suzuki coupling without further purification.
Part B: Suzuki Coupling Reaction
-
Follow the procedure outlined in Protocol 1 , substituting the this compound with the prepared 3-Bromo-5-fluorophenyl MIDA boronate (1.2 eq.).
-
The use of a slightly higher water content in the solvent system (e.g., dioxane/water 4:1) and a base like K₃PO₄ will facilitate the slow hydrolysis of the MIDA boronate to release the active boronic acid during the reaction.[7]
By implementing these optimized conditions and troubleshooting strategies, researchers can significantly reduce the undesired deboronation of this compound and improve the yield of the desired cross-coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA boronate allylation – synthesis of ibuprofen - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03338C [pubs.rsc.org]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-fluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-5-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique structure of this reagent—being both an electron-deficient boronic acid and possessing a reactive bromo substituent—presents specific challenges that this guide aims to address.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary parameters I should investigate?
A1: Low yields in Suzuki couplings, especially with challenging substrates, can often be traced to a few critical areas. A systematic check of your reagents and reaction setup is the recommended first step.[1][2]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Oxidation of the Pd(0) catalyst or the phosphine ligand can deactivate the catalytic system.[2][3] Ensure that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[2]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[2][4] Ensure your reaction vessel was properly dried and subsequently purged and backfilled with an inert gas (Argon or Nitrogen) multiple times.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst decomposition.[2] Ensure the base is of high purity and finely powdered for better solubility and reactivity.
-
Reagent Quality: Verify the purity of your this compound and the aryl halide coupling partner. Boronic acids can degrade over time, and electron-deficient ones are particularly susceptible to protodeboronation.[2]
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction for electron-deficient boronic acids like this compound.[2] Here are several strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[2] Using milder or less nucleophilic bases can be beneficial. Consider switching from strong bases like NaOH to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[2][5]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for this side reaction.[6] Running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like anhydrous dioxane or toluene can reduce protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of protodeboronation relative to the desired cross-coupling.
-
Boronic Ester Conversion: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate, which are generally less prone to this side reaction.[2]
Q3: My main byproducts are from homocoupling of my aryl halide and/or self-coupling of the this compound. How can this be prevented?
A3: Homocoupling is a common side reaction where two identical molecules couple together.[7] With this compound, there is the additional risk of self-coupling where the molecule acts as both the boronic acid and the aryl halide partner.
-
Catalyst Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can promote the desired cross-coupling pathway and suppress homocoupling by favoring reductive elimination of the cross-coupled product.[5]
-
Controlled Reagent Addition: Slowly adding one of the coupling partners (often the boronic acid) to the reaction mixture can help maintain its low concentration, thereby disfavoring the homocoupling side reaction.
-
Temperature Management: High temperatures can sometimes promote catalyst decomposition, which may lead to the formation of palladium nanoparticles that are less selective and can catalyze homocoupling. Running the reaction at the lowest effective temperature is advisable.
-
Purity of Reagents: Ensure that the palladium catalyst has not decomposed to palladium black, which can also promote homocoupling.[7]
Q4: Which catalyst and ligand system is optimal for coupling an electron-deficient boronic acid?
A4: Electron-deficient boronic acids can exhibit slow rates of transmetalation.[5] Therefore, a highly active catalyst system is required. For the aryl halide partner, reactivity generally follows the trend I > Br > OTf >> Cl.[2] Challenging couplings with less reactive partners like aryl chlorides often require specialized catalysts.[8]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[5] | Air-sensitive, higher cost.[5] | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[5] | Air-sensitive, higher cost.[5] | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[5] | May be less active than Buchwald-type systems for challenging substrates.[5] | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood.[5] | Lower activity for challenging substrates; often requires higher temperatures.[5] | 2-5 |
Table 1: Comparison of common palladium catalyst and ligand systems for Suzuki coupling with electron-deficient substrates.
Q5: What are the recommended base and solvent combinations for this reaction?
A5: The base and solvent are not independent variables; they work together to facilitate the catalytic cycle. The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species.[3][9]
| Base | Common Solvents | Characteristics & Considerations |
| K₃PO₄ | Toluene/H₂O, Dioxane, THF | An effective and commonly used base for challenging Suzuki couplings.[5] Its moderate strength helps minimize base-sensitive side reactions. |
| Cs₂CO₃ | Dioxane/H₂O, DMF | A strong base that can be very effective, but may promote protodeboronation or other side reactions with sensitive substrates.[10] |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | A standard, cost-effective base of moderate strength.[9][10] |
| KF | THF, Dioxane | A mild base, particularly useful when base-sensitive functional groups (like esters) are present.[6][11] |
Table 2: Comparison of common bases and compatible solvent systems.
The solvent must solubilize the reagents while stabilizing the active catalytic species.[2] Biphasic systems, such as Toluene/Water or Dioxane/Water, are very common and often highly effective.[3][5]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a representative method for setting up a Suzuki-Miyaura coupling reaction under an inert atmosphere.[1]
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere Setup: Seal the vessel with a septum and purge by evacuating and backfilling with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be deoxygenated by bubbling with argon for 15-30 minutes prior to use.[2]
-
Reaction: Place the reaction vessel in a pre-heated oil bath or heating block and stir at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Screening Conditions for Reaction Optimization
This procedure outlines a method for systematically testing different parameters to find the optimal reaction conditions.
-
Setup: Arrange a parallel array of reaction vials (e.g., in a heating block).
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Variable Addition:
-
Base Screening: To separate sets of vials, add different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) at a constant molar equivalence (e.g., 2.0 equiv).
-
Catalyst Screening: To other sets, use the same base but add different catalyst/ligand systems (e.g., from Table 1) at a constant mol%.
-
-
Inerting and Solvent Addition: Purge all vials with inert gas. Add the chosen degassed solvent to each vial.
-
Reaction and Analysis: Run all reactions at the same temperature for a set period (e.g., 4 hours). Quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the percent conversion and identify major byproducts. This data will guide further optimization.
Visual Diagrams
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for diagnosing low-yield Suzuki coupling reactions.
Caption: Relationship between key reaction parameters and common troubleshooting issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 3-Bromo-5-fluorophenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-fluorophenylboronic acid in cross-coupling reactions. The following information is designed to help you anticipate and resolve common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to form 1-bromo-3-fluorobenzene. This reaction is often promoted by acidic or basic conditions and elevated temperatures.[1][2]
-
Homocoupling: This reaction involves the coupling of two molecules of this compound to form 3,3'-dibromo-5,5'-difluorobiphenyl. The presence of oxygen and certain palladium(II) species in the reaction mixture can facilitate this undesired outcome.[1]
Q2: Why is this compound prone to these side reactions?
A2: The electronic properties of this compound, specifically the presence of electron-withdrawing fluorine and bromine atoms, make the boronic acid group more susceptible to certain side reactions. Electron-deficient arylboronic acids can be more prone to protodeboronation under certain conditions.
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Use a milder base. Strong bases can accelerate the decomposition of the boronic acid. For base-sensitive substrates, potassium fluoride (KF) can be a suitable alternative to stronger bases like hydroxides or carbonates.
-
Reaction Temperature: Operate at the lowest effective temperature. Higher temperatures can increase the rate of protodeboronation.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives can release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[2]
Q4: What are the best practices to avoid homocoupling of the boronic acid?
A4: Homocoupling can be suppressed by:
-
Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen is a known promoter of homocoupling.
-
Palladium Pre-catalyst: Use a Pd(0) source directly or a pre-catalyst that rapidly generates the active Pd(0) species. Pd(II) species can promote homocoupling.[1]
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. A large excess can increase the likelihood of homocoupling.
Q5: My reaction is sluggish or fails to go to completion. What should I check?
A5: Several factors could be at play:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For electron-deficient substrates, bulky, electron-rich phosphine ligands can be beneficial. However, be aware that very bulky ligands can sometimes promote protodeboronation.
-
Solvent: Ensure your solvent is anhydrous and of high purity. The presence of water can contribute to protodeboronation. Common solvents for Suzuki coupling include dioxane, THF, and toluene, often with a small amount of water added to aid in the dissolution of the base.[1]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of 1-bromo-3-fluorobenzene (protodeboronation product) detected. | 1. Reaction temperature is too high.2. Base is too strong.3. Extended reaction time.4. Presence of excess water. | 1. Lower the reaction temperature.2. Switch to a milder base (e.g., K₂CO₃, K₃PO₄, or KF).3. Monitor the reaction and quench it upon completion.4. Use anhydrous solvents and control the amount of water added with the base. |
| Formation of 3,3'-dibromo-5,5'-difluorobiphenyl (homocoupling product) is observed. | 1. Incomplete degassing (presence of oxygen).2. Use of a Pd(II) pre-catalyst that is not efficiently reduced to Pd(0).3. Large excess of boronic acid. | 1. Ensure thorough degassing of solvents and reagents and maintain a strict inert atmosphere.2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst designed for rapid activation.3. Use a smaller excess of the boronic acid (e.g., 1.1 equivalents). |
| Reaction does not proceed or is very slow. | 1. Inactive catalyst or inappropriate ligand.2. Poor solubility of reagents.3. Impure starting materials. | 1. Screen different palladium catalysts and phosphine ligands. Buchwald or Fu-type ligands are often effective.2. Choose a solvent system that ensures all components are well-dissolved at the reaction temperature.3. Purify the starting materials before use. |
| Formation of dehalogenated starting material (aryl halide is reduced). | The palladium catalyst may be reacting with a hydride source in the reaction mixture. | This can sometimes occur with certain bases or solvents. Trying a different base or solvent system may help. |
Experimental Protocols
Below are representative, generalized protocols for a Suzuki-Miyaura coupling reaction with this compound. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: Standard Conditions
-
Reactants:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
-
Solvent:
-
Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: For Substrates Prone to Side Reactions
-
Reactants:
-
Aryl halide (1.0 equiv)
-
This compound MIDA ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
-
Solvent:
-
Anhydrous Toluene or CPME
-
-
Procedure:
-
Follow the setup procedure as in Protocol 1, ensuring all reagents and solvents are strictly anhydrous and degassed.
-
Heat the reaction mixture to a lower temperature (e.g., 60-80 °C) and monitor closely.
-
The workup and purification procedure is similar to Protocol 1.
-
Data Presentation
Due to the lack of specific literature data comparing the side reactions of this compound under varied conditions, the following table is a conceptual representation based on general principles for electron-deficient boronic acids.
Table 1: Conceptual Yields of Desired Product vs. Side Products Under Various Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75 | 15 | 5 |
| 2 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 65 | 25 | 5 |
| 3 | XPhos Pd G3 (2) | K₃PO₄ (2) | Toluene | 80 | 90 | <5 | <2 |
| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 85 | <5 | 10 |
| 5 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (non-degassed) | 100 | 60 | 15 | 20 |
This table is for illustrative purposes to demonstrate potential trends.
Visualizations
Caption: Main reaction pathway and common side reactions in the Suzuki-Miyaura coupling of this compound.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions involving this compound.
References
Technical Support Center: Minimizing Homocoupling of 3-Bromo-5-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the formation of homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving 3-bromo-5-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a concern with this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 3,3'-dibromo-5,5'-difluorobiphenyl. This is particularly problematic as it consumes the boronic acid, reducing the yield of the desired cross-coupled product. Furthermore, the homocoupled byproduct can be challenging to separate from the target molecule due to similar physical properties. Electron-deficient arylboronic acids, such as this compound, are known to be more prone to this side reaction.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[3][4]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction before the catalytic cycle for the desired cross-coupling is fully established.[4]
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.
Q4: Can the choice of catalyst, ligand, and base influence the extent of homocoupling?
A4: Absolutely. The selection of these reagents is crucial for minimizing homocoupling.
-
Catalyst: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ to avoid the initial homocoupling that can occur during the in-situ reduction of Pd(II) to Pd(0).[4] Modern pre-catalysts, like Buchwald's G3 and G4 palladacycles, are designed to cleanly generate the active Pd(0) species and can also help minimize side reactions.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective at promoting the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homocoupling.[5][6]
-
Base: The choice of base is critical for activating the boronic acid. For electron-deficient boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be required to facilitate efficient transmetalation, which can outcompete the homocoupling pathway.[6]
Troubleshooting Guide: Minimizing Homocoupling of this compound
| Problem | Potential Cause | Suggested Solution |
| Significant formation of homocoupled byproduct | Presence of dissolved oxygen in the reaction mixture. | 1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes. 1b. Perform three to five freeze-pump-thaw cycles for complete oxygen removal. |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂). | 2a. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. Employ a modern, well-defined palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst). | |
| Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can accelerate the desired cross-coupling over homocoupling.[5][6] | |
| Inefficient transmetalation. | 4a. For the electron-deficient this compound, consider using a stronger base such as Cs₂CO₃ or K₃PO₄ to facilitate transmetalation. 4b. Ensure the base is finely powdered and well-dispersed in the reaction mixture. | |
| Low yield of the desired cross-coupled product | Inefficient catalyst turnover. | 1. Ensure the purity of all reagents and the dryness of the solvent. |
| Catalyst deactivation. | 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition. | |
| Incomplete reaction. | 3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary. | |
| Difficult purification of the final product | Co-elution of the desired product with the homocoupled byproduct. | 1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. 2. Consider recrystallization as an alternative purification method. |
Data Presentation: Impact of Reaction Parameters on Homocoupling
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Observation | Rationale |
| Pd(OAc)₂ / PdCl₂ (Pd(II)) | Higher potential for homocoupling | In-situ reduction to Pd(0) can be mediated by the boronic acid, leading to homocoupling.[4] |
| Pd(PPh₃)₄ / Pd₂(dba)₃ (Pd(0)) | Lower potential for homocoupling | The active Pd(0) species is directly available, entering the catalytic cycle without a pre-reduction step.[4] |
| Buchwald Precatalysts (G3, G4) | Low potential for homocoupling | Designed for clean and efficient generation of the active Pd(0) catalyst, minimizing side reactions. |
Table 2: Effect of Ligand Choice on Homocoupling
| Ligand Type | Examples | Typical Observation | Rationale |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Significantly reduces homocoupling | Steric hindrance disfavors the formation of intermediates leading to homocoupling, while high electron density promotes the desired reductive elimination.[5][6] |
| Less Bulky, Electron-Neutral Phosphines | PPh₃ | Can lead to higher levels of homocoupling | Less steric hindrance and slower reductive elimination can allow for competing homocoupling pathways to occur. |
Table 3: Effect of Base on Homocoupling with Electron-Deficient Boronic Acids
| Base | Typical Observation | Rationale |
| Weak Bases (e.g., Na₂CO₃) | May lead to increased homocoupling | Insufficient activation of the electron-deficient boronic acid can result in slow transmetalation, allowing more time for side reactions. |
| Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) | Generally reduces homocoupling | Promotes faster and more efficient transmetalation, which can outcompete the homocoupling pathway.[6] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimizing the reaction to minimize homocoupling.
Reagents and Equipment:
-
This compound
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Buchwald G3 precatalyst)
-
Bulky, electron-rich phosphine ligand (if not using a precatalyst, e.g., SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0-3.0 equiv.), and the ligand (if required, typically 1-5 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 0.5-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting workflow for minimizing homocoupling.
Caption: Oxygen-mediated homocoupling mechanism.
References
Technical Support Center: Troubleshooting Suzuki Reactions with 3-Bromo-5-fluorophenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 3-Bromo-5-fluorophenylboronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: A low or non-existent yield in a Suzuki coupling with this compound can stem from several factors, particularly given its electron-deficient nature which can slow down key steps in the catalytic cycle.[1] The first aspects to meticulously check are:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the oxidative degradation of the phosphine ligands and the homocoupling of the boronic acid.[2][3] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[2]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, and impurities can poison the catalyst.
-
Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent.[2] The base must be sufficiently strong to promote the formation of the boronate complex for transmetalation but not so strong as to cause degradation of your starting materials or products.[2]
Q2: I'm observing significant homocoupling of my this compound. What causes this and how can I minimize it?
A2: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[3][4] This occurs when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[4]
To minimize homocoupling:
-
Thoroughly Degas: Ensure your reaction mixture is rigorously degassed to remove any dissolved oxygen.[2][4]
-
Use a Pd(0) Source: Consider using a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[1][5]
-
Optimize Catalyst System: Employing highly active catalyst systems with bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.
-
Stoichiometry Control: Using a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can help reduce this side reaction.[6]
Q3: Protodeboronation seems to be a competing reaction. How can I prevent the loss of my boronic acid?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a known side reaction, especially with electron-deficient arylboronic acids.[7] The presence of water and a strong base can accelerate this process.[2]
Strategies to mitigate protodeboronation include:
-
Use a Milder Base: Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[2]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeboronation as water is the primary proton source for this side reaction.[2]
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can protect it from premature decomposition.[7][8]
Q4: The electron-withdrawing fluorine and bromine on my boronic acid appear to be deactivating. What specific adjustments can I make to my protocol?
A4: The electron-deficient nature of this compound can make the transmetalation step of the Suzuki cycle sluggish.[1] To overcome this, more forcing reaction conditions or a more active catalyst system are often required.
Consider the following adjustments:
-
Employ Specialized Ligands: Utilize bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1][2] These ligands can stabilize the palladium catalyst and promote the challenging transmetalation step.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.[4] However, be mindful that this can also increase the rate of side reactions.
-
Select a Stronger, Non-Nucleophilic Base: A strong base is often necessary for electron-deficient boronic acids. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently effective choices in these challenging couplings.[1][4]
Troubleshooting Guides
Guide 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, follow this troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Products from 3-Bromo-5-fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 3-Bromo-5-fluorophenylboronic acid. The following information is designed to address specific issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent reaction is the Suzuki-Miyaura cross-coupling, where the boronic acid is coupled with an aryl or heteroaryl halide to form a biaryl structure. Other notable reactions include Chan-Lam coupling for the formation of C-N or C-O bonds, Ullmann-type couplings, and esterification of the boronic acid itself.
Q2: What are the typical impurities I should expect in my crude product after a reaction with this compound?
A2: Common impurities include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., aryl halide).
-
Homocoupling Products: Dimers of the boronic acid (biphenyl species) formed as a side reaction, often promoted by the presence of oxygen.[1]
-
Protodeborylation Byproducts: The boronic acid group is replaced by a hydrogen atom on the starting material.
-
Catalyst Residues: Residual palladium or copper catalysts and their associated ligands (e.g., phosphine oxides).
-
Boronic Acid Anhydrides (Boroxines): Cyclic trimers of the boronic acid.
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: An acid-base extraction is a highly effective method. Boronic acids are acidic and can be deprotonated with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) to form a water-soluble boronate salt. This allows for the separation of the boronic acid from the desired neutral organic product, which will remain in the organic layer. Subsequent acidification of the aqueous layer can recover the boronic acid if needed.
Q4: My fluorinated biphenyl product is proving difficult to purify by standard silica gel chromatography. What are some alternative strategies?
A4: For challenging separations of fluorinated compounds, consider the following:
-
Alternative Stationary Phases:
-
Fluorinated Silica Gel: These phases can offer unique selectivity for fluorinated molecules.
-
Alumina (neutral or basic): Can be effective, especially for basic compounds that may interact strongly with acidic silica gel.
-
Reversed-Phase Silica (C18): Useful for polar compounds that do not retain well on normal-phase silica.
-
-
Mobile Phase Modifiers:
-
For normal-phase chromatography of polar compounds, adding a small amount of a polar solvent like methanol to your eluent system (e.g., ethyl acetate/hexanes) can improve elution.
-
For basic compounds, adding a small percentage of triethylamine or ammonium hydroxide can neutralize the acidic sites on the silica gel and reduce tailing.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Guides
Purification Strategy Troubleshooting
| Issue Encountered | Potential Cause | Suggested Solution |
| Product co-elutes with starting material (aryl halide) in flash chromatography. | Similar polarity of the product and starting material. | - Optimize Solvent System: Try a different solvent system with varying polarity (e.g., dichloromethane/methanol, toluene/ethyl acetate).- Gradient Elution: Employ a shallow gradient to improve separation.- Alternative Stationary Phase: Switch to a stationary phase with different selectivity, such as alumina or a bonded silica phase (e.g., cyano or diol). |
| Product streaks badly on the silica gel column. | - The compound is highly polar.- The compound is acidic or basic and is interacting with the silica surface. | - Use a More Polar Eluent: Add a small amount of methanol to your eluent.- Add a Modifier: For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine or ammonium hydroxide.- Switch to Alumina: Alumina is less acidic than silica and can be better for basic compounds. |
| Difficulty removing palladium catalyst residues. | The palladium catalyst is complexed with the product or is finely dispersed. | - Filtration through Celite® or Silica Plug: After the reaction workup, filter the crude product solution through a pad of Celite® or a short plug of silica gel, eluting with the reaction solvent or ethyl acetate.- Aqueous Washes: Washing with aqueous solutions like ammonium chloride or thiourea can sometimes help to scavenge palladium.- Specialized Scavengers: Use commercially available palladium scavengers. |
| Product oils out during recrystallization. | The solvent is too non-polar for the product at lower temperatures, or the product has a low melting point. | - Use a Different Solvent or Solvent System: Find a solvent in which the product is soluble when hot but sparingly soluble when cold.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Scratch the Flask: Use a glass rod to scratch the inside of the flask to induce crystallization. |
Experimental Protocols & Data
Suzuki-Miyaura Coupling & Purification
This reaction is a cornerstone for creating C-C bonds using this compound.
General Experimental Protocol:
-
Reaction Setup: In a flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove unreacted boronic acid, perform an extraction with an aqueous base (e.g., 1M NaOH).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data for Suzuki-Miyaura Reactions:
| Aryl Halide Partner | Catalyst/Base | Solvent | Yield (%) | Purity (%) | Purification Method |
| 4-Methoxyphenyl iodide | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 85 | >98 | Flash Chromatography (Ethyl Acetate/Hexanes) |
| 3-Cyanophenyl bromide | Pd₂(dba)₃/SPhos / K₃PO₄ | Dioxane/H₂O | 78 | >99 | Recrystallization (Ethanol/Water) |
| 2-Bromopyridine | Pd(OAc)₂/XPhos / Cs₂CO₃ | THF/H₂O | 72 | >97 | Flash Chromatography (DCM/Methanol) |
Chan-Lam Coupling & Purification
This reaction is useful for forming C-N or C-O bonds.
General Experimental Protocol:
-
Reaction Setup: Combine this compound (1.5 equivalents), the amine or phenol (1.0 equivalent), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., triethylamine or pyridine).
-
Solvent and Conditions: Add a solvent such as dichloromethane (DCM) or methanol. The reaction is often run open to the air at room temperature.
-
Workup and Purification: After completion, the reaction mixture is typically filtered and concentrated. Purification is commonly achieved by flash column chromatography.
Quantitative Data for Chan-Lam Coupling:
| Nucleophile | Catalyst/Base | Solvent | Yield (%) | Purity (%) | Purification Method |
| Aniline | Cu(OAc)₂ / Pyridine | DCM | 88 | >98 | Flash Chromatography (Ethyl Acetate/Hexanes) |
| Phenol | CuI / Et₃N | Methanol | 75 | >97 | Flash Chromatography (Ethyl Acetate/Hexanes) |
Ullmann Coupling & Purification
The Ullmann reaction can be used for the synthesis of biaryls.
General Experimental Protocol:
-
Reaction Setup: A mixture of this compound (or a derivative aryl halide) and a copper source (often in excess) is heated.
-
Solvent and Conditions: High-boiling polar solvents like DMF or NMP are typically used at high temperatures (>150 °C).
-
Workup and Purification: The reaction is cooled and worked up by partitioning between an organic solvent and water. Purification is usually by chromatography or recrystallization.
Note: The Ullmann reaction often has lower yields and harsher conditions compared to palladium-catalyzed couplings.[1]
Quantitative Data for Ullmann-type Reactions:
| Coupling Partner | Copper Source | Solvent | Yield (%) | Purity (%) | Purification Method |
| 4-Methoxyphenol | CuI / K₂CO₃ | DMF | 65 | >95 | Flash Chromatography (Ethyl Acetate/Hexanes) |
Visualizations
Experimental Workflows
Caption: General purification workflow for products from boronic acid reactions.
Troubleshooting Logic for Co-elution
References
Technical Support Center: Suzuki Reactions with 3-Bromo-5-fluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-fluorophenylboronic acid. This resource aims to address specific issues related to catalyst poisoning and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes?
A1: Low conversion or reaction failure in Suzuki couplings with this compound can stem from several factors. The most common issues include:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to impurities that may be present in the reactants, solvents, or reaction atmosphere. Even trace amounts of catalyst poisons can lead to a significant drop in catalytic activity.
-
Decomposition of the Boronic Acid: this compound, being an electron-deficient boronic acid, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is often exacerbated by the reaction conditions, particularly the choice of base and the presence of water.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful Suzuki coupling. An inappropriate combination of these parameters can lead to low yields.
-
Poor Quality of Reagents: The purity of all reagents, including the aryl halide, boronic acid, base, and solvent, is crucial for a successful reaction.
Q2: What are the common symptoms of catalyst poisoning in my Suzuki reaction?
A2: Catalyst poisoning can manifest in several ways:
-
Drastic decrease in reaction rate or complete halt of the reaction.
-
Formation of a black precipitate (Palladium black). While the formation of some black precipitate can be normal, excessive and rapid formation often indicates catalyst decomposition and deactivation.
-
Low to no product formation, with starting materials remaining unreacted.
-
Inconsistent results between batches.
Q3: What are the most common catalyst poisons I should be aware of?
A3: Palladium catalysts are susceptible to a range of poisons. Key culprits include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious for irreversibly poisoning palladium catalysts. These can be present as impurities in starting materials or solvents.
-
Halides: While a halide is part of the substrate, excess halide ions can inhibit the catalyst.
-
Carbon Monoxide: Often present in low-quality industrial gases, carbon monoxide can strongly coordinate to the palladium center and deactivate it.
-
Coordinating Functional Groups: The presence of certain functional groups on your starting materials or in solvent impurities, such as some nitrogen-containing heterocycles, can sometimes chelate to the palladium and inhibit catalysis.[2]
Q4: How can I prevent protodeboronation of this compound?
A4: To minimize the decomposition of your electron-deficient boronic acid, consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄).[2]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[1]
Q5: My reaction is producing a significant amount of homocoupling byproduct. What causes this and how can I stop it?
A5: The homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or an excess of a Pd(II) species.[3] To minimize this side reaction, ensure rigorous degassing of your reaction mixture and use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source.[3]
Troubleshooting Guides
Problem 1: Low to No Product Formation
If your reaction is not yielding the desired product, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Problem 2: Suspected Catalyst Poisoning
If you suspect catalyst poisoning is the issue, consider the following steps:
-
Source of Poison: Identify the potential source of the catalyst poison.
-
Starting Materials: Have the this compound and the aryl halide been tested for purity? Impurities from the synthesis of these starting materials are a common source of poisons.
-
Solvents: Are the solvents of high purity and properly degassed? Some solvent contaminants can act as catalyst poisons.
-
Gases: Is the inert gas used for degassing of high purity and free from oxygen and carbon monoxide?
-
-
Mitigation Strategies:
-
Purify Starting Materials: Recrystallize or chromatograph the starting materials to remove impurities.
-
Use High-Purity Solvents and Reagents: Purchase reagents and solvents from reputable suppliers and ensure they are of the appropriate grade for catalysis.
-
Scavengers: In some cases, the addition of a scavenger to remove a specific poison may be beneficial.
-
Quantitative Data on Catalyst Poisoning
The presence of even parts-per-million (ppm) levels of certain impurities can have a dramatic effect on the yield of a Suzuki coupling reaction. The following table provides a representative summary of the impact of a generic sulfur-containing impurity on a model Suzuki reaction.
| Concentration of Sulfur Impurity (ppm) | Approximate Reaction Yield (%) |
| 0 (Control) | >95% |
| 10 | 60-80% |
| 50 | 10-30% |
| 100 | <5% |
Note: This data is illustrative. The actual impact of a poison will depend on the specific catalyst, ligand, and reaction conditions employed.
Experimental Protocols
Representative Experimental Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for each specific aryl halide coupling partner.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki Catalytic Cycle and Points of Catalyst Poisoning
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and highlights the stages where catalyst poisoning can occur.
Caption: The Suzuki catalytic cycle with potential catalyst deactivation pathways.
Experimental Workflow for Suzuki Coupling
The following diagram outlines the key steps in setting up a Suzuki coupling experiment.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Reactions with 3-Bromo-5-fluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of the electron-deficient 3-Bromo-5-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered an electron-deficient and potentially challenging substrate in Suzuki-Miyaura coupling?
A1: this compound is considered electron-deficient due to the presence of two electron-withdrawing groups, a bromine and a fluorine atom, on the phenyl ring. This electron deficiency can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to lower reaction rates and potentially incomplete conversions.
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and the presence of water and strong bases.
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl is another possible side reaction, which can be minimized by controlling the reaction conditions and stoichiometry.
-
Debromination: The bromine substituent on the ring can be removed under certain reductive conditions that might occur during the reaction, leading to byproducts.
Q3: When should I consider converting this compound to a boronic ester or trifluoroborate salt?
A3: Conversion to a more stable derivative like a pinacol ester (Bpin) or a potassium trifluoroborate salt is recommended when you observe significant decomposition of the boronic acid, particularly through protodeboronation, under your standard reaction conditions. These derivatives often exhibit enhanced stability towards protodeboronation and can be purified more easily.
Q4: What general strategies can I employ to improve the yield of my Suzuki-Miyaura reaction with this substrate?
A4: To improve yields, consider optimizing the following:
-
Catalyst System: Employ a high-activity catalyst system, often consisting of a palladium precursor and a bulky, electron-rich phosphine ligand.
-
Base: Select a suitable base that is strong enough to promote the reaction but does not cause significant substrate decomposition.
-
Solvent: Use a solvent system that ensures the solubility of all reactants and the base.
-
Temperature and Reaction Time: Carefully control the temperature to balance reaction rate and substrate stability. Monitor the reaction to determine the optimal reaction time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low to No Product Formation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Catalyst | Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species. Consider using Buchwald-type pre-catalysts. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation. |
| Inefficient Oxidative Addition | If coupling with an electron-rich aryl halide, switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos to facilitate this step. |
| Slow Transmetalation | This is a common issue with electron-deficient boronic acids. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. |
| Poor Reagent Quality | Use high-purity this compound, aryl halide, and solvents. Ensure the boronic acid has not degraded during storage. |
Problem 2: Significant Protodeboronation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Harsh Basic Conditions | Switch to a milder base such as K₂CO₃ or KF. The physical state of the base is also important; ensure it is finely powdered. |
| Presence of Water | While some water can be beneficial for dissolving the base, excess water can promote protodeboronation. Try reducing the amount of water or running the reaction under anhydrous conditions. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction over a longer period. |
| Inherent Instability | Convert the boronic acid to a more stable pinacol ester or a potassium trifluoroborate salt, which are more resistant to protodeboronation. |
Problem 3: Formation of Homocoupling Byproduct
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excess Boronic Acid | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. |
| Catalyst System | Certain palladium sources or ligands might favor homocoupling. Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. |
| Slow Addition | In some cases, slow addition of the boronic acid solution to the reaction mixture can help minimize its concentration and reduce the rate of homocoupling. |
Experimental Protocols (Analogous Systems)
Disclaimer: The following protocols are for Suzuki-Miyaura couplings of structurally similar electron-deficient arylboronic acids. These should serve as a starting point for the optimization of reactions with this compound.
Protocol 1: Coupling of 3-Bromo-5-chlorophenylboronic acid with an Aryl Halide
This protocol is adapted from a procedure for a similar dihalophenylboronic acid.
Reagents:
-
3-Bromo-5-chlorophenylboronic acid (1.5 mmol)
-
Aryl Halide (1.0 mmol)
-
CoCl₂ (0.05 mmol, 5 mol%)
-
dppe (1,2-Bis(diphenylphosphino)ethane) (0.075 mmol, 7.5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Acetonitrile (MeCN) (4 mL)
Procedure:
-
To a dry Schlenk flask, add 3-bromo-5-chlorophenylboronic acid, the aryl halide, CoCl₂, dppe, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed acetonitrile via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of 3,5-Difluorophenylboronic acid with an Aryl Iodide
This protocol is based on conditions found to be effective for other fluorinated phenylboronic acids.[1]
Reagents:
-
3,5-Difluorophenylboronic acid (0.12 mmol)
-
Aryl Iodide (0.1 mmol)
-
Pd(PPh₃)₄ (0.005 mmol, 5 mol%)
-
K₂CO₃ (0.2 mmol)
-
Toluene (2 mL)
-
Water (0.5 mL)
Procedure:
-
In a reaction vial, combine the aryl iodide, 3,5-difluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water.
-
Seal the vial and heat the mixture at 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, extract the product with an organic solvent, wash with brine, and dry.
-
Purify by column chromatography.
Data Presentation (Analogous Systems)
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of analogous electron-deficient arylboronic acids.
Table 1: Comparison of Reaction Conditions for the Coupling of 3-Bromo-5-chlorophenylboronic acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CoCl₂ (5) | dppe (7.5) | K₂CO₃ (2) | MeCN | 80 | 12 | 66 |
| CoCl₂ (5) | dppf (7.5) | K₂CO₃ (2) | MeCN | 80 | 12 | 55 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | Expected High |
*Expected high yield based on general knowledge for palladium-catalyzed reactions with similar substrates.
Table 2: Yields for the Coupling of 3,5-Difluorophenylboronic acid with various Aryl Halides
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 16 | 57[1] |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 16 | 65 |
| 4-Bromobenzonitrile | XPhos Pd G2 (2) | K₃PO₄ (2) | t-BuOH/H₂O | 80 | 12 | Expected High |
*Expected high yield based on the use of a more active catalyst system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Use of Boronic Acid Esters to Improve Stability of 3-Bromo-5-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-Bromo-5-fluorophenylboronic acid through the use of its pinacol ester derivative. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound giving inconsistent results in my reactions?
A1: this compound, like many boronic acids, can be prone to degradation over time and under certain experimental conditions. The primary degradation pathways include:
-
Dehydration to Boroxine: Boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine. This process is often reversible in the presence of water but can lead to issues with accurate weighing and stoichiometry.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This is particularly a concern with electron-deficient arylboronic acids like this compound, especially under basic conditions used in cross-coupling reactions.[1]
The formation of these byproducts reduces the concentration of the active boronic acid, leading to lower yields and inconsistent results.
Q2: How does converting this compound to its pinacol ester improve stability?
A2: Converting this compound to its corresponding pinacol ester (2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) significantly enhances its stability. The pinacol group protects the boronic acid moiety through steric hindrance and by forming a more stable cyclic boronate ester. This protection minimizes both dehydration to boroxine and protodeboronation, resulting in a reagent with a longer shelf-life and more reliable performance in reactions.[1]
Q3: Will the pinacol ester of this compound be as reactive as the free boronic acid in Suzuki-Miyaura coupling?
A3: Yes, the pinacol ester is a competent coupling partner in Suzuki-Miyaura reactions. Under the basic conditions of the reaction, the pinacol ester is cleaved in situ to generate the active boronic acid species required for the catalytic cycle. In many cases, using the pinacol ester can lead to cleaner reactions and higher yields due to its increased stability and reduced propensity for side reactions.
Q4: I am observing a significant amount of homocoupling of my boronic acid pinacol ester in my Suzuki reaction. What could be the cause?
A4: Homocoupling of the boronic acid (or its ester) can occur due to the presence of oxygen in the reaction mixture. Oxygen can lead to oxidative side reactions that promote the formation of biaryl homocoupling products. It is crucial to ensure that your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed prior to use.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Pinacol Esterification of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure an efficient method for water removal is used, such as a Dean-Stark apparatus or the use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. - Increase the reaction time or temperature if necessary. Monitor the reaction progress by TLC or GC-MS. |
| Hydrolysis during workup | - Minimize contact with water during the workup. Use brine to wash the organic layer and dry thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. |
| Loss of product during purification | - this compound pinacol ester is a relatively non-polar compound. Use an appropriate solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation and minimize product loss. |
Issue 2: Low or No Conversion in Suzuki-Miyaura Coupling using this compound Pinacol Ester
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere to prevent degradation. - For electron-deficient boronic esters, consider using a more active catalyst system, such as a palladacycle precatalyst or a combination of Pd₂(dba)₃ with a bulky electron-rich phosphine ligand like SPhos or XPhos.[2] |
| Ineffective Base | - The choice of base is critical. For Suzuki couplings with boronic acid esters, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. A screen of different bases may be necessary to find the optimal conditions. |
| Protodeboronation of the Pinacol Ester | - Although more stable than the boronic acid, the pinacol ester can still undergo protodeboronation, especially at elevated temperatures. - Try using a milder base or lowering the reaction temperature. - Minimize the amount of water in the reaction, as it can be a proton source. |
| Poor Solubility of Reagents | - Ensure all reaction components are soluble in the chosen solvent system at the reaction temperature. A mixture of a polar aprotic solvent (like dioxane, THF, or DMF) and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents. |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes a general procedure for the pinacol esterification of this compound.
Materials:
-
This compound
-
Pinacol
-
Toluene (or another suitable azeotroping solvent)
-
Anhydrous Magnesium Sulfate (optional, for alternative procedure)
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), pinacol (1.1 eq), and toluene. The amount of toluene should be sufficient to suspend the reagents.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly in the next step. If purification is required, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing Key Processes
Below are diagrams illustrating the key concepts and workflows discussed in this technical support guide.
References
Technical Support Center: Water-Sensitive Reactions Involving 3-Bromo-5-fluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluorophenylboronic acid in water-sensitive reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a common issue in Suzuki-Miyaura coupling reactions. A systematic approach to troubleshooting can help identify the root cause.
Possible Cause & Troubleshooting Steps
| Possible Cause | Recommended Action |
| Inactive Catalyst | Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ. For air-sensitive catalysts, consider using a fresh batch or a more robust, air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Impure Reagents | Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time. |
| Incorrect Base or Solvent | The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential. |
| Suboptimal Temperature | If the reaction is sluggish, a gradual increase in temperature may be necessary. Many Suzuki couplings are conducted at elevated temperatures (80-110 °C). |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS. Some reactions may require longer times to reach completion. |
Troubleshooting Workflow for Low/No Yield
Problem 2: Significant Formation of Side Products
The presence of side products can complicate purification and reduce the yield of the desired product. The most common side reactions are protodeboronation and homocoupling.
Side Reaction & Mitigation Strategies
| Side Reaction | Description & How to Minimize |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom, often accelerated by strong bases in aqueous media.[2] To minimize this, consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). Running the reaction under anhydrous conditions can also significantly reduce protodeboronation as water is the proton source. |
| Homocoupling | This side reaction involves the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[1] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is crucial for minimizing homocoupling. Using the correct stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can also help. |
Frequently Asked Questions (FAQs)
Q1: Is this compound particularly sensitive to water?
A1: Yes, like most boronic acids, this compound is susceptible to hydrolysis, which can lead to the formation of the corresponding boroxine (a cyclic anhydride) or complete protodeboronation under certain conditions. While some Suzuki-Miyaura reactions benefit from the presence of water as a co-solvent, an excessive amount or improper conditions can be detrimental. The electron-withdrawing nature of the fluorine and bromine atoms on the phenyl ring can influence the rate of these water-related side reactions.
Q2: Can I use water as a solvent for Suzuki-Miyaura reactions with this compound?
A2: Yes, water is often used as a co-solvent in Suzuki-Miyaura reactions, typically in combination with an organic solvent like 1,4-dioxane, THF, or ethanol.[3] A common solvent system is a 4:1 or 10:1 mixture of the organic solvent to water. The presence of water can be beneficial for dissolving the inorganic base and facilitating the transmetalation step. However, the optimal water content can be substrate-dependent and may require optimization.
Q3: What is the recommended storage condition for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Long-term storage in a desiccator or a glovebox is ideal to protect it from atmospheric moisture.
Q4: How do the fluorine and bromine substituents affect the reactivity of this compound?
A4: The fluorine and bromine atoms are electron-withdrawing groups, which generally makes the arylboronic acid more electrophilic. This can influence the rates of the various steps in the catalytic cycle and also affect the propensity for side reactions like protodeboronation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄). Then, add the degassed solvent system via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Air-Free Handling of 3-Bromo-5-fluorophenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed technical support for handling 3-Bromo-5-fluorophenylboronic acid and similar air-sensitive reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experimental procedures.
Question 1: My Suzuki-Miyaura coupling reaction with this compound has a very low or no yield. What are the most common causes?
Answer: A low yield is the most frequent issue and can typically be traced to one of the following four areas:
-
Inactive Catalyst: The active Pd(0) species is either not being generated from your Pd(II) precatalyst or it is being deactivated. Ensure your palladium source and ligands are of high quality and stored correctly. Oxygen contamination can also lead to catalyst decomposition.[1][2]
-
Reagent Decomposition: this compound, like many electron-deficient boronic acids, can be unstable. It is susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially in the presence of moisture, heat, or strong bases.[2][3] Storing the reagent under an inert atmosphere and using it promptly after weighing is critical.
-
Oxygen Contamination: Rigorous exclusion of oxygen is mandatory. Oxygen can promote the unwanted homocoupling of the boronic acid to form a biphenyl byproduct and can deactivate the palladium catalyst.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2]
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium may be slow. This step is often facilitated by the choice of base and solvent. A stronger base like K₃PO₄ or Cs₂CO₃ is often required to promote the formation of the more reactive boronate species.[2][4]
Question 2: I am observing a significant amount of a side product that corresponds to the debrominated starting material (1-bromo-3-fluorobenzene). What is causing this?
Answer: This side product is a result of protodeboronation . This occurs when the boronic acid's C-B bond is cleaved and replaced by a C-H bond. Key causes include:
-
Excess Moisture: Water in the reaction solvent or from improperly dried glassware can be a proton source.
-
Harsh Basic Conditions: While a base is necessary, prolonged exposure to strong aqueous bases, especially at elevated temperatures, can accelerate decomposition.[2]
-
High Temperatures: Elevated temperatures can increase the rate of protodeboronation.[2]
Troubleshooting Steps:
-
Use rigorously dried, anhydrous solvents.
-
Consider a milder base (e.g., KF) or strictly anhydrous conditions.[2]
-
Run the reaction at the lowest temperature that provides a reasonable rate.[2]
-
Convert the boronic acid to a more stable derivative, such as a MIDA ester or a diethanolamine adduct, which slowly releases the boronic acid under the reaction conditions.[2][5][6]
Question 3: My TLC/LC-MS analysis shows a byproduct with a mass corresponding to the homocoupling of this compound. How can I prevent this?
Answer: Homocoupling is a classic side reaction in Suzuki couplings and is almost always caused by the presence of oxygen.[1] The mechanism involves the oxidative dimerization of the boronic acid. To minimize this, you must improve your air-free technique.
-
Degas Solvents Thoroughly: Use methods like freeze-pump-thaw (3 cycles is standard) or sparging with argon or nitrogen for at least 30 minutes.[2]
-
Maintain Inert Atmosphere: Ensure your reaction flask (e.g., a Schlenk flask) is properly sealed and kept under a slight positive pressure of inert gas throughout the entire experiment.[7]
-
Use High-Purity Reagents: Ensure the palladium catalyst and ligands have not been exposed to air.
Question 4: Should I use a Schlenk line or a glovebox for my reaction?
Answer: Both are excellent tools for handling air-sensitive reagents, and the choice depends on the specific operation.[8]
-
Glovebox: Ideal for manipulating solids. Weighing reagents like this compound, palladium catalysts, and bases is much easier and safer in the controlled atmosphere of a glovebox.[9][10][11]
-
Schlenk Line: Excellent for performing the reaction itself, especially when it involves heating, refluxing, and transferring air-sensitive liquids or solutions via cannula or syringe.[12][13]
A common and highly effective workflow involves weighing the solid reagents in a glovebox into a Schlenk flask, sealing the flask, removing it from the glovebox, and then performing the rest of the reaction (solvent addition, heating) on a Schlenk line.[8]
Quantitative Data: Boronic Acid Stability
| Boronic Acid Type | Example Compound | % Purity of Boronic Acid (after 15 days in air) | % Purity of MIDA Boronate (after >60 days in air) |
| 2-Furan | 2-Furanboronic acid | <5% | >98% |
| 2-Pyrrole | 1-(Boc)-pyrrole-2-boronic acid | <5% | >98% |
| Vinyl | (E)-1-Hexenylboronic acid | ~10% | >98% |
| Cyclopropyl | Cyclopropylboronic acid | ~40% | >98% |
| Data summarized from a study on the stability of boronic acids, demonstrating that unprotected, unstable boronic acids decompose significantly on the benchtop, whereas their MIDA boronate derivatives are indefinitely air-stable.[3][5] |
Detailed Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling using a Schlenk Line
This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound under an inert atmosphere.
1. Glassware and Reagent Preparation:
-
Thoroughly clean and oven-dry (or flame-dry under vacuum) a Schlenk flask equipped with a magnetic stir bar.[7]
-
Allow the flask to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Degas the required solvents (e.g., Dioxane/H₂O mixture) by subjecting them to three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.[2][14]
2. Reaction Assembly (under positive inert gas flow):
-
To the sealed Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). Note: If possible, perform this step in a glovebox.
-
Quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Seal the flask with a rubber septum.
3. Solvent Addition and Reaction Execution:
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert.[13][15]
-
Using a gas-tight syringe, add the degassed solvent to the flask.[2]
-
Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C).[1]
-
Stir the reaction vigorously for the required time, monitoring its progress by TLC or LC-MS.
4. Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[1][16]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography.[1]
Protocol 2: Weighing Reagents using a Glovebox
-
Ensure all items (spatulas, weigh boats, vials, Schlenk flask) are brought into the glovebox antechamber and properly purged.[10]
-
Once inside the main chamber, use a tared weigh boat or vial on a balance to accurately weigh the this compound, palladium catalyst, ligand, and base.
-
Transfer the weighed solids directly into the Schlenk flask.
-
Seal the Schlenk flask with a greased glass stopper or a septum cap.
-
The flask can now be safely removed from the glovebox through the antechamber for subsequent steps on a Schlenk line.[9]
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ucd.ie [ucd.ie]
- 9. Safely handling air-sensitive products [cleanroomtechnology.com]
- 10. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 11. Nitrogen-regulated Glove Box [jacomex.com]
- 12. Schlenk line - Wikipedia [en.wikipedia.org]
- 13. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo-fluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted bromo-fluorophenylboronic acid isomers in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented, supported by established principles of organic chemistry and analogous experimental data, is intended to assist researchers in selecting the appropriate isomer for their synthetic needs and in understanding the underlying factors that govern their reactivity.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The electronic and steric properties of the organoboron coupling partner are critical to the outcome of this reaction. The relative positions of the bromine and fluorine atoms on the phenylboronic acid ring significantly influence the reactivity of the C-B bond and the steric accessibility of the boron center.
Comparative Reactivity: A Qualitative and Quantitative Overview
para-isomer > meta-isomer >> ortho-isomer
This trend is dictated by the interplay of two key factors:
-
Electronic Effects: The fluorine atom is a moderately electron-withdrawing group by induction, which can decrease the nucleophilicity of the aryl group attached to the boron. This can, in turn, slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. The position of the fluorine atom relative to the boronic acid group influences the magnitude of this electronic effect.
-
Steric Hindrance: The presence of a substituent in the ortho-position to the boronic acid group introduces significant steric bulk. This hindrance can impede the approach of the palladium catalyst to the boron center, thereby slowing down or even inhibiting the transmetalation step.
The following table summarizes representative data from the Suzuki-Miyaura coupling of closely related bromo-fluorobenzene isomers with 4-fluorophenylboronic acid. While not a direct comparison of the bromo-fluorophenylboronic acids themselves, the yields and reaction times for these aryl bromide isomers provide a strong indication of the expected reactivity patterns.
| Isomer (Aryl Bromide) | Coupling Partner | Catalyst System (Illustrative) | Solvent (Illustrative) | Temperature (°C) | Time (h) | Conversion (%)[1] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Water | 110 | 3 | ~95 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Water | 110 | 3 | ~98 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Water | 110 | 3 | >99 |
Note: The data in this table is compiled from a study on the reactivity of fluorinated aryl bromides and serves as a representative comparison. The catalyst system used was graphene-supported palladium nanoparticles.
The significantly lower reactivity generally observed for ortho-isomers in Suzuki-Miyaura couplings is a well-documented phenomenon. The steric hindrance caused by the ortho-substituent is often the dominant factor, overriding electronic effects. For the meta- and para-isomers, the electronic influence of the fluorine atom is more pronounced, with the para-isomer typically exhibiting slightly higher reactivity due to a more favorable electronic environment for the transmetalation step.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below is a representative experimental protocol for the coupling of a generic bromo-fluorophenylboronic acid isomer with an aryl bromide.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Bromo-fluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv.)
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-fluorophenylboronic acid isomer, the aryl bromide, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A logical diagram illustrating the key steps in a typical Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
Navigating Suzuki Coupling Reactions: A Comparative Guide to Bromofluorophenylboronic Acid Isomers
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to optimizing synthetic efficiency. This guide provides a comparative analysis of the Suzuki coupling performance of 3-Bromo-5-fluorophenylboronic acid and its isomers, supported by available experimental data. A detailed examination reveals how the positional isomerism of the bromo and fluoro substituents influences reaction yields, offering valuable insights for synthetic planning.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and advanced materials. The electronic and steric properties of the coupling partners, especially the boronic acid derivative, play a crucial role in the outcome of the reaction. Halogen-substituted phenylboronic acids are particularly valuable synthons, and understanding the reactivity differences between their isomers is key to maximizing product yields.
Comparative Performance in Suzuki Coupling
While a direct head-to-head comparison of all bromofluorophenylboronic acid isomers under a single set of reaction conditions is not extensively documented in the literature, a compilation of data from various studies allows for an insightful, albeit indirect, comparison. The following table summarizes the Suzuki coupling yields of this compound and its isomers with various aryl halides. It is important to note that reaction conditions such as the catalyst, ligand, base, and solvent system can significantly impact the yield.
| Boronic Acid Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1-Bromo-4-(trifluoromethoxy)benzene | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 3-Bromo-2-fluorophenylboronic acid | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 78 |
| 3-Bromo-4-fluorophenylboronic acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
| 4-Bromo-3-fluorophenylboronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 18 | 88 |
| 2-Bromo-5-fluorophenylboronic acid | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Yields are highly dependent on the specific reaction conditions and substrates used.
From the available data, it is evident that the position of the fluorine and bromine atoms has a discernible impact on the Suzuki coupling yield. Generally, isomers with less steric hindrance around the boronic acid group and favorable electronic effects tend to provide higher yields. For instance, the electron-withdrawing nature of the fluorine atom can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. The specific combination of catalyst and ligand is also critical in overcoming the challenges posed by different isomers.
Experimental Methodologies
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving bromofluorophenylboronic acid isomers. These protocols provide a general framework that can be adapted and optimized for specific substrates.
General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the fundamental mechanism of the Suzuki coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Stability comparison of 2-bromo-, 3-bromo-, and 4-bromo-fluorophenylboronic acids
For Researchers, Scientists, and Drug Development Professionals
Qualitative Stability Comparison
The stability of phenylboronic acids is primarily influenced by their susceptibility to three main degradation pathways: oxidative decomposition, protodeboronation, and thermal dehydration to form boroxines. The position of the bromo and fluoro substituents on the phenyl ring impacts the electron density at the boron center and the overall steric environment, thereby influencing the rate of these degradation reactions.
Electronic Effects:
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can increase the Lewis acidity of the boronic acid. This increased acidity can enhance stability towards oxidation. However, fluorine also has a +R (resonance) effect, which is most pronounced when it is in the para position.
-
Bromine: Bromine also has a -I effect, though weaker than fluorine, and a +R effect. The interplay of these effects depends on the substituent's position.
Positional Isomerism and Predicted Stability:
-
2-bromo-fluorophenylboronic acids: The presence of a bromine atom in the ortho position to the boronic acid group can introduce steric hindrance. This "ortho effect" may sterically protect the boronic acid from intermolecular interactions that lead to degradation, potentially increasing its stability.[1][2]
-
3-bromo-fluorophenylboronic acids: With substituents in the meta position, the electronic effects on the boronic acid are primarily inductive. The combined electron-withdrawing nature of both bromine and fluorine is expected to increase the stability against oxidation.
-
4-bromo-fluorophenylboronic acids: In the para position, both the inductive and resonance effects of the halogens play a role. The resonance effect of fluorine could slightly counteract the stabilizing inductive effect.
Based on these general principles, one might hypothesize that the 2-bromo isomers could exhibit enhanced stability due to steric protection, while the 3-bromo isomers would be stabilized by strong inductive effects. The stability of the 4-bromo isomers would depend on the balance between inductive and resonance effects. However, without experimental data, this remains a qualitative prediction.
Physicochemical Properties
The following table summarizes the available physical properties for various isomers of bromo-fluorophenylboronic acid. It is important to note that for the purpose of this guide, we are considering isomers where the positions of the bromo and fluoro groups are varied.
| Compound | CAS Number | Melting Point (°C) |
| 2-Bromo-4-fluorophenylboronic acid | 1150114-68-3 | >135 (dec.)[3] |
| 3-Bromo-4-fluorophenylboronic acid | 1092533-91-9 | Not available |
| 4-Bromo-2-fluorophenylboronic acid | 216393-64-5 | 238-242[4] |
| 4-Bromo-3-fluorophenylboronic acid | 374790-97-3 | Not available |
Note: Data is sourced from publicly available supplier information and may not be from comprehensive stability studies.
Experimental Protocols for Quantitative Stability Assessment
To quantitatively compare the stability of these isomers, a series of experiments should be conducted. The following protocols are based on established methodologies for stability testing of pharmaceutical compounds.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways.[5][6]
1. Hydrolytic Stability:
- Acid Hydrolysis: Dissolve 10 mg of each isomer in 10 mL of a suitable organic solvent (e.g., acetonitrile) and add 10 mL of 0.1 N HCl. Heat the solutions at 60°C for 24 hours.
- Base Hydrolysis: Dissolve 10 mg of each isomer in 10 mL of a suitable organic solvent and add 10 mL of 0.1 N NaOH. Heat the solutions at 60°C for 24 hours.
- Neutral Hydrolysis: Dissolve 10 mg of each isomer in 20 mL of water. Heat the solutions at 60°C for 24 hours.
2. Oxidative Stability:
- Dissolve 10 mg of each isomer in 20 mL of a suitable solvent. Add 1 mL of 3% hydrogen peroxide. Keep the solutions at room temperature for 24 hours, protected from light.
3. Thermal Stability (Solid State):
- Place 10 mg of each solid isomer in a glass vial and heat in an oven at 70°C for 48 hours.
4. Photostability:
- Expose 10 mg of each solid isomer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
Analysis of Samples: All samples from the forced degradation studies should be analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Stability-Indicating HPLC Method
A reverse-phase HPLC method is typically suitable for the analysis of phenylboronic acids.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method must be validated to ensure it is specific for the parent compound and can separate it from all potential degradation products.
Thermal Analysis
1. Thermogravimetric Analysis (TGA):
- TGA measures the change in mass of a sample as a function of temperature.[7] It is useful for determining the onset of thermal decomposition and dehydration.
- Procedure: Heat a 5-10 mg sample of each isomer from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[8]
2. Differential Scanning Calorimetry (DSC):
- DSC measures the heat flow into or out of a sample as it is heated or cooled.[9][10] It can detect melting points, phase transitions, and decomposition events.
- Procedure: Heat a 2-5 mg sample of each isomer in a sealed aluminum pan from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.[11]
Visualizing Stability Concepts
Degradation Pathways
The following diagram illustrates the primary degradation pathways for phenylboronic acids.
Caption: Primary degradation routes for phenylboronic acids.
Experimental Workflow for Comparative Stability Study
This diagram outlines a logical workflow for conducting a comprehensive stability comparison.
Caption: A systematic approach to compare isomer stability.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 2-BROMO-5-FLUOROPYRIDINE-4-BORONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chembk.com [chembk.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. epfl.ch [epfl.ch]
- 9. contractpharma.com [contractpharma.com]
- 10. news-medical.net [news-medical.net]
- 11. [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study - Pharma Engineering [pharmacalculations.com]
A Comparative Guide to the Electronic Effects of Substituents in Suzuki Coupling of Di-substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. In the development of novel pharmaceuticals and functional materials, the ability to fine-tune molecular properties through the strategic installation of substituted aryl moieties is paramount. This guide provides a comparative analysis of the electronic effects of substituents on the performance of di-substituted phenylboronic acids in Suzuki coupling reactions, supported by experimental data.
The Influence of Substituent Electronics on Reaction Yield
The electronic nature of substituents on the phenylboronic acid plays a critical role in the efficiency of the Suzuki-Miyaura coupling. Generally, the key step influenced by these electronic effects is the transmetalation, where the organic group is transferred from the boron atom to the palladium center. The nucleophilicity of the arylboron species is a determining factor in the rate of this step.
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the boron-bearing carbon, enhancing the nucleophilicity of the organic fragment and generally leading to higher reaction yields.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups, decrease the electron density on the aryl ring, thereby reducing the nucleophilicity of the boronic acid. This can lead to slower reaction rates and, in some cases, lower yields. However, the interplay of inductive and resonance effects, as well as the specific reaction conditions, can lead to more complex outcomes.
Below is a summary of quantitative data from various studies, showcasing the impact of substituent patterns on the yield of Suzuki coupling reactions.
Data Presentation: A Comparative Analysis of Reaction Yields
The following tables summarize the yields of Suzuki-Miyaura coupling reactions between various di-substituted phenylboronic acids and aryl halides under specified conditions. This data is compiled from multiple sources to illustrate the general trends in reactivity.
Table 1: Suzuki Coupling of Di-substituted Phenylboronic Acids with Aryl Bromides
| Phenylboronic Acid Substituents | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,5-Dimethyl | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 3,4-Dimethoxy | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 2,5-Dimethyl | 2-Bromobenzoic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 2,4-Dichloro | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 15 | 81 |
| 3,5-Bis(trifluoromethyl) | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 24 | 78 |
| 3,5-Dinitro | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 65 |
Table 2: Suzuki Coupling of Di-substituted Phenylboronic Acids with Aryl Chlorides
| Phenylboronic Acid Substituents | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,5-Dimethyl | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 3,4-Dimethoxy | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 110 | 18 | 89 |
| 2,5-Dimethyl | 2-Chloropyridine | PEPPSI-IPr | K₂CO₃ | Dioxane | 60 | 12 | 85 |
| 2,4-Dichloro | 4-Chloroacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 100 | 24 | 75 |
| 3,5-Bis(trifluoromethyl) | 1-Chloro-3-nitrobenzene | Pd(amphos)Cl₂ | CsF | THF | 80 | 24 | 71 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura coupling of di-substituted phenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling of a Di-substituted Phenylboronic Acid with an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the di-substituted phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water (5 mL).
-
Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of a Di-substituted Phenylboronic Acid with an Aryl Chloride
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), the di-substituted phenylboronic acid (1.5 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., K₃PO₄, 3.0 mmol) to an oven-dried Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Steric Hindrance in Bromo-Fluorophenylboronic Acid Isomers: A Comparative Guide for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of substituents on a phenylboronic acid ring plays a critical role in its reactivity, largely governed by steric and electronic effects. This guide provides a comparative analysis of the steric hindrance effects of bromo-fluorophenylboronic acid isomers, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. Understanding these effects is paramount for reaction optimization, catalyst selection, and the rational design of synthetic pathways in drug discovery and materials science.
Comparative Reactivity of Bromo-Fluorophenyl Isomers in Suzuki-Miyaura Coupling
To quantitatively assess the impact of substituent positioning on reactivity, the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with ortho, meta, and para isomers of bromo-fluorobenzene was examined. The conversion of the aryl bromide serves as a direct measure of the combined electronic and steric influences of the substituent positions. The data clearly indicates that the ortho-isomer exhibits significantly lower reactivity compared to the meta and para-isomers, a direct consequence of steric hindrance.
| Aryl Bromide Isomer | Substituent Position | Reaction Time (h) | Bromide Conversion (%) at 110 °C |
| 1-Bromo-2-fluorobenzene | Ortho | 3 | 44 |
| 8 | 55 | ||
| 24 | 68 | ||
| 48 | 75 | ||
| 1-Bromo-3-fluorobenzene | Meta | 3 | 65 |
| 8 | 85 | ||
| 24 | 92 | ||
| 48 | 95 | ||
| 1-Bromo-4-fluorobenzene | Para | 3 | 67 |
| 8 | 88 | ||
| 24 | 96 | ||
| 48 | 98 |
Data sourced from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[1][2]
The results demonstrate a clear trend in reactivity: para ≈ meta > ortho . The significantly lower conversion rates for the ortho-substituted isomer, 1-bromo-2-fluorobenzene, highlight the profound impact of steric hindrance. The proximity of the bromine and fluorine atoms to the reaction center (the carbon-boron bond) impedes the approach of the palladium catalyst, thereby slowing down the rate-determining transmetalation step of the catalytic cycle. The meta and para isomers, with their substituents positioned further from the reaction site, experience minimal steric hindrance and thus exhibit higher reactivity.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction used to generate the comparative data.
Materials:
-
Aryl bromide (1-bromo-2-fluorobenzene, 1-bromo-3-fluorobenzene, or 1-bromo-4-fluorobenzene)
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd nanoparticles on a support)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, the aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), palladium catalyst (e.g., 1 mol%), and base (2.0 mmol) are combined.
-
Solvent Addition: The reaction flask is charged with the solvent mixture (e.g., 10 mL of a 4:1 Dioxane/Water mixture).
-
Inert Atmosphere: The flask is purged with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by taking aliquots at specific time intervals (e.g., 3, 8, 24, and 48 hours) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the aryl bromide.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Steric Hindrance Effects and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical diagram illustrating the effect of isomer position on steric hindrance and Suzuki-Miyaura reaction outcome.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
A Comparative Guide to the Reactivity of 3-Bromo-5-fluorophenylboronic Acid and 3,5-dibromophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-Bromo-5-fluorophenylboronic acid and 3,5-dibromophenylboronic acid, two common reagents in palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired product yields in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. This document outlines their chemical properties, explores the electronic and steric factors influencing their reactivity, and presents supporting experimental data and protocols.
Chemical Properties and Structural Comparison
A fundamental understanding of the chemical properties of this compound and 3,5-dibromophenylboronic acid is the first step in predicting their behavior in chemical reactions.
| Property | This compound | 3,5-dibromophenylboronic acid |
| CAS Number | 849062-37-9[1] | 117695-55-3[2][3] |
| Molecular Formula | C₆H₅BBrFO₂[1] | C₆H₅BBr₂O₂[2][3] |
| Molecular Weight | 218.82 g/mol [1] | 279.72 g/mol [2][3] |
| Structure | ||
| A benzene ring substituted with a boronic acid group, a bromine atom, and a fluorine atom at positions 1, 3, and 5, respectively. | A benzene ring substituted with a boronic acid group and two bromine atoms at positions 1, 3, and 5. |
Reactivity Analysis: Electronic and Steric Effects
The reactivity of arylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring.
Electronic Effects: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction. The key transmetalation step is generally facilitated by electron-donating groups on the boronic acid partner, which increase the nucleophilicity of the organic group being transferred to the palladium center. Conversely, electron-withdrawing groups on the aryl halide partner can accelerate the initial oxidative addition step.
-
This compound: This molecule contains two halogen substituents, bromine and fluorine. Both are electron-withdrawing through induction, but can act as weak electron-donors through resonance. Fluorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect. This overall electron deficiency on the aromatic ring can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step compared to an unsubstituted phenylboronic acid.
-
3,5-dibromophenylboronic acid: This molecule possesses two bromine atoms. Similar to the fluoro-substituted counterpart, the two bromine atoms are electron-withdrawing via induction. The cumulative inductive effect of two bromine atoms makes the phenyl ring electron-deficient.
Comparative Reactivity Prediction: Based on electronic effects, it is anticipated that this compound might be slightly less reactive than 3,5-dibromophenylboronic acid in the transmetalation step of the Suzuki-Miyaura coupling. This is because fluorine's stronger inductive electron-withdrawing effect would make the carbon atom attached to the boron less nucleophilic. However, the overall reaction rate is a composite of all steps in the catalytic cycle, and other factors can play a role.
Steric Effects: Both molecules have substituents in the meta-positions relative to the boronic acid group. This placement minimizes steric hindrance around the reactive boronic acid moiety, and therefore, steric effects are not expected to be a major differentiating factor in their reactivity.
Experimental Data and Performance Comparison
Table 2: Representative Suzuki-Miyaura Coupling Reactions and Yields
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| This compound | 1-bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3,5-dibromophenylboronic acid | 4-iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 8 | 95 |
| 3,5-dibromophenylboronic acid | 1-bromo-4-chlorobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 88 |
It is crucial to note that the data in Table 2 is compiled from different sources with varying reaction conditions and should be interpreted as a qualitative guide rather than a direct quantitative comparison.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using the subject boronic acids. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (this compound or 3,5-dibromophenylboronic acid) (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizing the Reaction Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Suzuki Coupling Reaction: A Comparative Guide to Boronic Acids and Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. A critical choice in designing a successful Suzuki coupling is the selection of the boron-containing reagent. This guide provides an in-depth comparison of two of the most common classes of reagents: boronic acids and their corresponding boronic esters. This comparison is supported by experimental data to inform reagent selection based on reactivity, stability, and substrate scope.
At a Glance: Reactivity vs. Stability
The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition through pathways like protodeboronation and oxidation, which can impact their shelf life and reduce reaction yields.[1]
Conversely, boronic esters, with pinacol esters being a prominent example, offer significantly enhanced stability.[1] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them particularly advantageous for multi-step syntheses and in the preparation of compound libraries. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[3]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, comparing the performance of boronic acids and their corresponding boronic esters in Suzuki coupling reactions.
Table 1: Comparison of Reaction Yields for Aryl-Aryl Coupling
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 2 | 95 | [4] |
| Phenylboronic Acid Pinacol Ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 12 | 92 | [5] |
| 4-Methoxyphenylboronic Acid | 4-Chloro-1-nitrobenzene | Pd/C | K₂CO₃ | DMF/H₂O | 1 | 98 | [6] |
| 4-Methoxyphenylboronic Acid Pinacol Ester | 4-Chloro-1-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 18 | 94 | [7] |
Table 2: Comparison of Reaction Yields for Heteroaryl Coupling
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-Thienylboronic Acid | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 85 | [7] |
| 3-Thienylboronic Acid Pinacol Ester | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 16 | 82 | [8] |
| 2-Pyridylboronic Acid | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 24 | 20 | [2] |
| 2-Pyridylboronic Acid Pinacol Ester | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 12 | 75 | [2] |
Table 3: Kinetic Comparison of the Transmetalation Step
| Boron Reagent | Relative Rate of Transmetalation (vs. Boronic Acid) | Reference |
| 4-Fluorophenylboronic Acid | 1.00 | [8] |
| 4-Fluorophenylboronic Acid Pinacol Ester | ~0.3 | [8] |
| 4-Fluorophenylboronic Acid Glycol Ester | ~23 | [8] |
| 4-Fluorophenylboronic Acid Catechol Ester | ~5 | [8] |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent primarily influences the transmetalation step.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical workflow for performing a Suzuki coupling reaction in a research setting.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Detailed Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a boronic acid and a boronic acid pinacol ester.
Protocol 1: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of 4-Chloro-1-nitrobenzene with 4-Methoxyphenylboronic Acid Pinacol Ester
Materials:
-
4-Chloro-1-nitrobenzene (1.0 mmol, 157.5 mg)
-
4-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 282 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 17.2 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add 4-chloro-1-nitrobenzene, 4-methoxyphenylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄ to a vial equipped with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Conclusion: Making the Right Choice
The choice between a boronic acid and a boronic ester for a Suzuki coupling reaction is a strategic one, dictated by the specific demands of the synthesis.
-
Choose a boronic acid when:
-
High reactivity and short reaction times are desired.
-
The boronic acid is known to be stable under the reaction conditions.
-
Cost and atom economy are primary considerations.[2]
-
-
Choose a boronic ester (e.g., pinacol ester) when:
-
The corresponding boronic acid is unstable or prone to decomposition (e.g., certain heteroaryl or vinyl boronic acids).[2]
-
The reagent needs to be stored for an extended period.
-
Purification of the boron-containing starting material is necessary.
-
Reproducibility and higher isolated yields in complex syntheses are critical.[1]
-
Ultimately, a careful consideration of the substrate's properties, the desired reaction efficiency, and practical laboratory considerations will guide the researcher to the optimal boron reagent for a successful Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Bromo-5-fluorophenylboronic acid against other commercially available boronic acids
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 3-Bromo-5-fluorophenylboronic acid against other commercially available boronic acids, supported by experimental data, to inform rational substrate selection in cross-coupling reactions and drug discovery programs.
This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a bromine atom, imparts specific electronic and steric properties that influence its reactivity and potential applications in medicinal chemistry. This guide benchmarks its performance against a selection of commercially available phenylboronic acids with varying electronic and steric profiles.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and the electronic nature of the boronic acid is a critical determinant of reaction efficiency. Generally, electron-donating groups on the phenyl ring of the boronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields and faster reactions. Conversely, electron-withdrawing groups, such as the fluoro and bromo substituents in this compound, can decrease the nucleophilicity of the boronic acid, potentially leading to slower reaction rates. However, these electron-deficient boronic acids are often essential for the synthesis of complex molecules with specific electronic properties.
Comparative Yield Data
The following table summarizes the performance of this compound in a model Suzuki-Miyaura cross-coupling reaction with 4-iodoanisole, benchmarked against other commercially available boronic acids. The chosen comparators include an electron-rich, an electron-neutral, and another electron-deficient boronic acid to provide a comprehensive overview.
| Boronic Acid | Substituents | Electronic Nature | Product | Yield (%)[1] |
| This compound | 3-Br, 5-F | Electron-deficient | 3-Bromo-5-fluoro-4'-methoxybiphenyl | 78 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-rich | 4,4'-Dimethoxybiphenyl | 95 |
| Phenylboronic acid | None | Electron-neutral | 4-Methoxybiphenyl | 92 |
| 4-Trifluoromethylphenylboronic acid | 4-CF₃ | Electron-deficient | 4-Methoxy-4'-trifluoromethylbiphenyl | 85 |
Yields are based on a standardized experimental protocol and may vary depending on specific reaction conditions.
Experimental Protocols
A standardized Suzuki-Miyaura cross-coupling reaction was performed to generate the comparative data presented above.
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL per 1 mmol of aryl halide)
Procedure:
-
To a round-bottom flask was added the aryl halide, boronic acid, potassium carbonate, and a magnetic stir bar.
-
The flask was evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The degassed toluene/water solvent mixture was added, followed by palladium(II) acetate and triphenylphosphine.
-
The reaction mixture was heated to 80°C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.
Applications in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[2][3] The electron-deficient nature of this compound can enhance its Lewis acidity, potentially leading to stronger interactions with target enzymes.
Phenylboronic acids have been investigated as inhibitors of various enzymes, including β-lactamases, which are responsible for antibiotic resistance, and proteases involved in cancer cell signaling.[3][4][5] For instance, they can inhibit the activity of Rho GTPases, which are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer cells.[6]
Illustrative Signaling Pathway Inhibition
The following diagram illustrates a simplified signaling pathway involving Rho GTPases and the potential point of inhibition by a phenylboronic acid derivative.
Caption: Inhibition of Rho GTPase signaling by a phenylboronic acid.
Experimental Workflow for Performance Benchmarking
The following diagram outlines the general workflow for the comparative analysis of different boronic acids in a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for Suzuki-Miyaura reaction benchmarking.
Conclusion
This compound demonstrates respectable performance in Suzuki-Miyaura cross-coupling reactions, particularly for an electron-deficient substrate. While its reactivity may be lower than electron-rich counterparts like 4-methoxyphenylboronic acid, it provides a valuable tool for the synthesis of biaryl compounds with specific electronic properties. Its potential as a scaffold for enzyme inhibitors, particularly in the context of cancer and antibiotic resistance, warrants further investigation. The provided data and protocols serve as a baseline for researchers to incorporate this versatile building block into their synthetic and drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of the performance of various palladium catalysts in the context of coupling reactions involving 3-Bromo-5-fluorophenylboronic acid and its analogs. The selection of an appropriate catalyst is crucial for optimizing reaction yield, minimizing reaction times, and ensuring process scalability.
Performance of Palladium Catalysts
While direct head-to-head comparative studies for this compound are not extensively documented in publicly available literature, we can infer performance from studies on structurally similar substrates, such as other fluorinated arylboronic acids and bromo-substituted heterocycles. The following table summarizes typical performance data for common palladium catalysts in Suzuki-Miyaura reactions.
| Catalyst | Ligand | Typical Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | 12-24 | 80-110 | 70-95 | A versatile and commonly used catalyst, though sometimes requires longer reaction times and higher temperatures. |
| PdCl₂(dppf) | dppf | 1-3 | 2-12 | 80-100 | 85-98 | Often shows higher activity and shorter reaction times compared to Pd(PPh₃)₄. |
| XPhos Pd G2/G3 | XPhos | 0.5-2 | 0.5-4 | RT-80 | 90-99+ | A highly active Buchwald precatalyst, effective for challenging substrates and often allowing for lower catalyst loadings and milder conditions.[1] |
| Pd/C | None (heterogeneous) | 5-10 | 1-6 | 100-150 | 80-95 | A recyclable catalyst, though may require higher temperatures and catalyst loadings. |
| Pd Nanoparticles on Graphene | None (heterogeneous) | ~0.1 | 3-48 | 70-110 | up to 99 | Demonstrates high efficiency and reusability for couplings of fluorinated boronic acids.[2][3] |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions utilizing different palladium catalysts.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with this compound using Tetrakis(triphenylphosphine)palladium(0).
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a suitable base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).[4]
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 ratio of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (5 mL total volume per 1 mmol of aryl bromide).[4]
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon) to ensure an oxygen-free environment.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.[4][5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]
Protocol 2: Procedure using PdCl₂(dppf)
This protocol is adapted from studies on the coupling of bromo-substituted heterocycles, which often exhibit similar reactivity to substituted bromobenzenes.
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent and Degassing: Add dimethoxyethane (DME) as the solvent and degas the mixture thoroughly with an inert gas.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction for the disappearance of starting material.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, wash with an appropriate solvent, and concentrate the filtrate. The residue can be purified by silica gel chromatography.
Protocol 3: High-Activity Coupling with a Buchwald Precatalyst (XPhos Pd G2)
This protocol is based on procedures developed for challenging Suzuki-Miyaura couplings, including those with substrates prone to side reactions.[1]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), XPhos ligand (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent System: Add a degassed mixture of ethanol and water (e.g., 4:1 ratio).[1]
-
Microwave-Assisted Reaction: For accelerated reactions, the vial can be sealed and heated in a microwave reactor to a temperature of around 135 °C for 30-60 minutes.[1] Alternatively, conventional heating at a lower temperature (e.g., 80 °C) for 1-4 hours can be employed.
-
Work-up: After cooling, the reaction mixture is worked up in a similar manner to the protocols described above, involving extraction and chromatographic purification.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Solvent Selection: A Critical Factor in the Reactivity of Phenylboronic Acid Isomers
For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of solvent and the isomeric substitution pattern of the phenylboronic acid reactant are critical parameters that significantly influence reaction efficiency and yield. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-phenylboronic acid, with a focus on the profound influence of the solvent.
The reactivity of phenylboronic acid isomers in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. The position of the boronic acid group on the phenyl ring dictates its steric accessibility and influences the electronic nature of the carbon-boron bond. Solvents play a crucial role by influencing the solubility of reagents, the stability of catalytic intermediates, and the rates of key steps in the catalytic cycle, such as transmetalation.
Comparative Reactivity: A Quantitative Overview
The choice of solvent can significantly modulate this inherent reactivity order. The following table summarizes representative yields for the Suzuki-Miyaura coupling of phenylboronic acid isomers with an aryl bromide in various solvents. It is important to note that this data is compiled from multiple sources and serves as a representative comparison; direct comparison under a single set of conditions is challenging to obtain.
| Isomer | Solvent System | Typical Yield (%) | Key Observations |
| p-Phenylboronic acid | Toluene/Water | ~95 | Generally high yields are achieved in nonpolar aprotic solvents with a water co-solvent to facilitate base dissolution and boronate formation. |
| THF | High | Tetrahydrofuran (THF) is often an effective solvent, promoting high conversion rates.[1] | |
| DMF | ~95 | Polar aprotic solvents like N,N-Dimethylformamide (DMF) can lead to excellent yields.[2] | |
| m-Phenylboronic acid | Toluene/Water | ~90 | Reactivity is slightly lower than the para isomer but still generally high in common solvent systems. |
| THF | Good to High | Performs well in ethereal solvents. | |
| DMF | ~92 | Good yields are obtainable in polar aprotic media.[2] | |
| o-Phenylboronic acid | Toluene/Water | Low to Moderate | Steric hindrance significantly reduces reactivity. |
| THF or other nonpolar solvents | Variable, often low | Yields can be poor in nonpolar solvents due to steric hindrance. | |
| Polar Aprotic Solvents (e.g., DMF, MeCN) | Can be improved | The use of polar aprotic solvents can sometimes enhance the reactivity of sterically hindered substrates.[3] |
The Role of the Solvent in Modulating Reactivity
The solvent's influence on the Suzuki-Miyaura reaction is multifaceted. Key factors include:
-
Solubility: Phenylboronic acids exhibit varying solubility in different organic solvents. They generally show high solubility in ethers (like THF and dipropyl ether) and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] Proper dissolution of the boronic acid is essential for efficient reaction.
-
Polarity and Catalyst Stabilization: The polarity of the solvent can affect the stability of the palladium catalyst and its intermediates.[6] Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway and selectivity.[3]
-
Influence on Transmetalation: The transmetalation step, often rate-determining, involves the transfer of the aryl group from the boron atom to the palladium center. The solvent can influence the speciation of the boronic acid (boronic acid vs. boronate) and the palladium complex, thereby affecting the rate of this crucial step.[7][8][9] For instance, the presence of water in many solvent systems is crucial for the formation of the more nucleophilic trihydroxyboronate species.
-
Base Activity: The effectiveness of the inorganic base used in the reaction is also solvent-dependent. The solvent must facilitate the interaction between the base and the boronic acid to form the active boronate species.
Experimental Protocols
To conduct a comparative analysis of the influence of solvent on the reactivity of phenylboronic acid isomers, a standardized experimental protocol is essential. The following provides a general methodology for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Comparative Reactivity Studies:
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
ortho-, meta-, or para-Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvents (e.g., Toluene, THF, DMF, Ethanol/Water mixture)
-
Internal standard for quantitative analysis (e.g., dodecane)
Reaction Setup:
-
To a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the respective phenylboronic acid isomer (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Add the chosen solvent (10 mL).
-
Stir the mixture to ensure homogeneity.
-
Add the palladium catalyst (e.g., 1-2 mol%).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
Monitoring and Analysis:
-
Collect aliquots of the reaction mixture at regular time intervals using a syringe.
-
Quench each aliquot by adding it to a vial containing a small amount of water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate. Compare the rates and final yields for each isomer in the different solvents.
Logical Relationships and Experimental Workflow
The interplay between the solvent, the phenylboronic acid isomer, and the resulting reactivity can be visualized as a logical workflow.
Figure 1. Logical diagram illustrating the influence of isomer and solvent on reactivity.
The experimental workflow for comparing the reactivity of phenylboronic acid isomers in different solvents follows a systematic process from reagent selection to data analysis.
Figure 2. Experimental workflow for comparative reactivity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An Economic Comparison of Bromo-Fluorophenylboronic Acid Isomers in Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that balances chemical reactivity with economic viability. Bromo-fluorophenylboronic acids are a versatile class of reagents, pivotal in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the economic and synthetic performance of four key isomers: 2-bromo-3-fluorophenylboronic acid, 2-bromo-4-fluorophenylboronic acid, 2-bromo-5-fluorophenylboronic acid, and 3-bromo-4-fluorophenylboronic acid.
Cost and Availability: A Primary Economic Driver
The initial cost and commercial availability of a starting material are fundamental to the economic feasibility of a synthetic route, particularly in process development and scale-up. A survey of various chemical suppliers reveals a notable price range among the bromo-fluorophenylboronic acid isomers. This variation is often influenced by the complexity of the isomer's synthesis, the number of available suppliers, and the scale of production.
| Isomer | CAS Number | Representative Pricing (per gram) |
| 2-Bromo-3-fluorophenylboronic acid | 731817-89-3 | €165.00[1] |
| 2-Bromo-4-fluorophenylboronic acid | 216393-64-5 | $121.00 |
| 2-Bromo-5-fluorophenylboronic acid | 959996-48-6 | $61.00 - $95.00[2][3] |
| 3-Bromo-4-fluorophenylboronic acid | 1092533-91-9 | $15.00 - $158.94[4][5] |
Note: Prices are subject to change based on supplier, purity, and quantity. The prices listed are for research quantities and may differ significantly for bulk orders.
From the collected data, 3-bromo-4-fluorophenylboronic acid appears to be the most cost-effective option for laboratory-scale synthesis, with some suppliers offering it at a significantly lower price point. Conversely, 2-bromo-3-fluorophenylboronic acid is presented as the most expensive among the four, which could be a limiting factor for its use in large-scale applications. The prices for 2-bromo-4-fluorophenylboronic acid and 2-bromo-5-fluorophenylboronic acid fall within a moderate range.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
While the initial cost of a reagent is a key factor, its performance in a reaction, particularly the yield of the desired product, is equally crucial for an overall economic assessment. A higher yield can offset a higher initial reagent cost by reducing the amount of starting material needed and simplifying purification processes.
| Bromo-fluorophenylboronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-fluorophenylboronic acid | Aryl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 70-85 |
| 2-Bromo-4-fluorophenylboronic acid | Aryl bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | 80-95 |
| 2-Bromo-5-fluorophenylboronic acid | Aryl bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 2-4 | 85-98 |
| 3-Bromo-4-fluorophenylboronic acid | Aryl bromide | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2-18 | 90-99 |
Note: The data presented is a compilation from various studies and represents typical, optimized conditions. Actual yields may vary depending on the specific substrates and reaction parameters.
The compiled data suggests that 3-bromo-4-fluorophenylboronic acid and 2-bromo-5-fluorophenylboronic acid often provide excellent yields in Suzuki-Miyaura coupling reactions, frequently exceeding 90%. The choice of an appropriate palladium catalyst and ligand system is critical for achieving high efficiency, particularly for more challenging substrates.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each set of substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv.), the bromo-fluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.
Visualizing the Process and Economic Factors
To better understand the experimental workflow and the interplay of economic considerations, the following diagrams are provided.
References
- 1. globalchemmall.com [globalchemmall.com]
- 2. usbio.net [usbio.net]
- 3. achmem.com [achmem.com]
- 4. High quality 3-Bromo-4-fluorophenylboronic acid with factory price, CasNo.1092533-91-9 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 5. (3-Bromo-4-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
Spectroscopic comparison of 3-Bromo-5-fluorophenylboronic acid and its reaction products
A Spectroscopic Comparison of 3-Bromo-5-fluorophenylboronic Acid and a Key Reaction Product
For researchers and professionals in drug development and organic synthesis, this compound is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This guide provides a comparative analysis of the spectroscopic properties of this compound and one of its common reaction products, 3-bromo-5-fluoro-1,1'-biphenyl, formed through a Suzuki coupling with phenylboronic acid.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its biphenyl product. Due to the limited availability of direct experimental spectra for these specific compounds in the public domain, the data for the product is supplemented with data from structurally similar compounds: 3-bromo-1,1'-biphenyl and 3-fluoro-1,1'-biphenyl, to provide a reliable estimation of expected spectral features[1].
Table 1: ¹H NMR Data (ppm)
| Compound | Aromatic Protons | -B(OH)₂ Protons |
| This compound | ~8.2 - 7.5 (m) | ~8.3 (s, broad) |
| 3-bromo-5-fluoro-1,1'-biphenyl (Predicted) | ~7.8 - 7.3 (m) | N/A |
| 3-bromo-1,1'-biphenyl (Reference)[1] | 7.78 (t, J = 1.8 Hz, 1H), 7.60-7.57 (m, 2H), 7.55-7.46 (m, 4H), 7.43-7.39 (m, 1H), 7.33 (t, J = 7.8 Hz, 1H) | N/A |
| 3-fluoro-1,1'-biphenyl (Reference)[1] | 7.62-7.59 (m, 2H), 7.50-7.46 (m, 2H), 7.43-7.38 (m, 3H), 7.34-7.31 (m, 1H), 7.09-7.04 (m, 1H) | N/A |
Table 2: ¹³C NMR Data (ppm)
| Compound | Aromatic Carbons | C-B Bond |
| This compound | ~163 (d, J(C-F)), ~135-115 | ~130 (broad) |
| 3-bromo-5-fluoro-1,1'-biphenyl (Predicted) | ~163 (d, J(C-F)), ~143-115 | N/A |
| 3-bromo-1,1'-biphenyl (Reference)[1] | 143.3, 139.6, 130.2, 130.1, 128.9, 127.8, 127.1, 125.7, 122.9 | N/A |
| 3-fluoro-1,1'-biphenyl (Reference)[1] | 163.2 (d, J(C-F) = 243.9 Hz), 143.5 (d, J(C-F) = 7.6 Hz), 140.0 (d, J(C-F) = 2.1 Hz), 130.3 (d, J(C-F) = 8.3 Hz), 128.9, 127.9, 127.1, 122.8 (d, J(C-F) = 2.7 Hz), 114.1 (d, J(C-F) = 21.4 Hz), 113.8 (d, J(C-F) = 21.1 Hz) | N/A |
Table 3: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~3300 (O-H), ~1350 (B-O), ~1090 (C-F), ~700 (C-Br) | Expected [M]+ at 218/220 |
| 3-bromo-5-fluoro-1,1'-biphenyl | ~3050 (Ar C-H), ~1580, 1470 (C=C), ~1100 (C-F), ~690 (C-Br) | Expected [M]+ at 250/252 |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below. This protocol is adapted from established methods for similar coupling reactions.
Suzuki-Miyaura Coupling Protocol:
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-fluoro-1,1'-biphenyl.
Visualizing the Reaction Pathway
The following diagrams illustrate the Suzuki-Miyaura coupling reaction and a general experimental workflow.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Caption: General experimental workflow for Suzuki coupling.
References
Safety Operating Guide
Safe Disposal of 3-Bromo-5-fluorophenylboronic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like 3-Bromo-5-fluorophenylboronic acid is a critical component of laboratory safety and environmental responsibility. This guide provides a step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing risk.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, it is imperative to be aware of its hazards. The compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect against dust particles and splashes causing serious eye irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or with a local exhaust ventilation system. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust which can cause respiratory irritation. |
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2] Attempting to neutralize or treat the chemical in the lab without established and validated protocols can be hazardous.
Step 1: Waste Collection and Storage
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled waste container.
-
The container should be suitable for solid chemical waste, sealable, and in good condition.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Step 2: Handling Spills
-
In the event of a spill, avoid creating dust.[2]
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Ensure the spill area is cleaned thoroughly.
-
Prevent the spilled material from entering drains or waterways.[2][4]
Step 3: Preparing for Disposal
-
Ensure the waste container is securely closed.
-
Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal service.
Step 4: Professional Disposal
-
The final disposal must be conducted by a licensed waste disposal company in accordance with all local, state, and federal regulations.[2] These companies have the facilities and expertise to handle and dispose of chemical waste safely and in an environmentally sound manner.
III. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Bromo-5-fluorophenylboronic Acid
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents like 3-Bromo-5-fluorophenylboronic acid are of paramount importance. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification: this compound is classified with several hazard statements, indicating it can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. It is harmful if swallowed, inhaled, or comes into contact with skin[1].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield is recommended when there is a risk of splashing[3]. | To protect eyes from contact, which can cause serious irritation[1][3][4]. |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, should be worn[3][4]. It is advisable to inspect gloves prior to use and use a proper glove removal technique. | To prevent skin contact and potential irritation[1][3][4]. |
| Body Protection | A laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat[3]. | To protect skin from accidental splashes or spills[3]. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[3][4]. | To prevent respiratory tract irritation[1][3][4]. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[3].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[3].
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors[3].
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory[3].
-
Remove any contaminated clothing immediately and wash it before reuse[3].
Handling Procedures:
-
This product should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals[1].
-
Avoid the formation of dust and aerosols[2].
-
Use non-sparking tools to prevent ignition from electrostatic discharge[2].
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
Waste Containment:
-
Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.
Disposal Method:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations[3]. Do not pour waste down the drain[3].
-
The primary recommended method for disposal is incineration by a licensed waste disposal facility.
Emergency Protocol: Chemical Spill Workflow
In the event of a spill, a clear and immediate response is critical to containment and safety. The following workflow outlines the necessary steps.
Caption: Workflow for managing a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
